Aminopropyl Triethylene Glycol
Description
BenchChem offers high-quality Aminopropyl Triethylene Glycol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminopropyl Triethylene Glycol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO4/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDDDTPYWDCLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Purification of Aminopropyl Triethylene Glycol: A Mechanistic and Procedural Guide
Target Molecule: Aminopropyl Triethylene Glycol (CAS: 49542-66-7) Synonyms: 12-amino-3,6,9-trioxadodecan-1-ol; PEG3-amine; TEG-amine IUPAC Name: 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propan-1-amine
Executive Summary
As a Senior Application Scientist, I have designed this whitepaper to transcend standard procedural lists. The synthesis of Aminopropyl Triethylene Glycol (PEG3-amine) is a foundational process for generating heterobifunctional linkers used in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and nucleic acid modifications. This guide establishes a self-validating, highly scalable synthetic route, emphasizing the mechanistic causality behind catalyst selection, stoichiometric ratios, and thermodynamic controls required to achieve >95% purity.
The Strategic Role of PEG3-Amine Linkers
In modern bioconjugation, discrete polyethylene glycol (dPEG) linkers are critical for modulating the physicochemical properties of therapeutics. Triethylene glycol (TEG) derivatives[1], specifically those bearing a terminal primary amine and a free hydroxyl group, offer optimal spacer lengths while enhancing aqueous solubility and reducing aggregation. They are heavily utilized as amino-functionalized linker synthons in oligonucleotide synthesis and targeted drug delivery systems[2].
Retrosynthetic Analysis & Mechanistic Causality
The most scalable and economically viable route to Aminopropyl Triethylene Glycol avoids complex protecting group chemistry. Instead, it relies on a two-step sequence: base-catalyzed Michael addition followed by high-pressure catalytic hydrogenation.
Synthesis workflow of Aminopropyl Triethylene Glycol via cyanoethylation.
Causality in Step 1: Overcoming Polycyanoethylation
Triethylene glycol possesses two equivalent primary hydroxyl groups. The primary challenge in cyanoethylation is suppressing the formation of the dicyanoethylated byproduct, a known historical challenge in homogeneous alkaline catalysis[3]. To dictate chemoselectivity, we exploit a concentration gradient by utilizing a large stoichiometric excess of the diol (5:1 ratio). Furthermore, maintaining strict thermodynamic control (0–5 °C) mitigates the highly exothermic nature of the Michael addition, preventing the thermal polymerization of acrylonitrile.
Causality in Step 2: Suppressing Secondary Amines
The reduction of aliphatic nitriles to primary amines is notoriously prone to secondary amine byproduct formation. This occurs because the intermediate imine can condense with an already-formed primary amine. To self-validate and prevent this, the protocol mandates the addition of excess anhydrous ammonia. By Le Chatelier's principle, an ammonia-rich environment suppresses the condensation pathway, ensuring high fidelity of the primary amine product[4].
Mechanism of secondary amine suppression using excess ammonia during reduction.
Quantitative Process Optimization
The following table summarizes the causal relationship between reaction parameters and the yield of the desired mono-adduct during Phase 1. The data clearly demonstrates that a high TEG-to-Acrylonitrile ratio combined with low temperatures is mandatory for optimal chemoselectivity.
| Parameter Set | TEG:Acrylonitrile Ratio | Catalyst (KOH) | Temperature | Mono-adduct Yield | Di-adduct Yield |
| Trial 1 (Suboptimal) | 1:1 | 1.0 mol% | 25 °C | 45% | 35% |
| Trial 2 (Moderate) | 3:1 | 1.0 mol% | 25 °C | 78% | 12% |
| Trial 3 (Optimized) | 5:1 | 0.5 mol% | 0–5 °C | 92% | <2% |
Experimental Methodologies: A Self-Validating System
Phase 1: Base-Catalyzed Mono-Cyanoethylation
Objective: Synthesize 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanenitrile.
-
Preparation: Charge a dry, nitrogen-flushed reactor with Triethylene Glycol (750 g, 5.0 mol) and finely powdered Potassium Hydroxide (0.28 g, 0.005 mol).
-
Activation: Stir vigorously at room temperature for 30 minutes until the KOH is fully dissolved, generating the active alkoxide species.
-
Thermodynamic Control: Cool the reactor to 0–5 °C using an ice-brine bath. Causality: Lower temperatures prevent the polymerization of the Michael acceptor.
-
Addition: Add Acrylonitrile (53 g, 1.0 mol) dropwise over 2 hours via an addition funnel.
-
Self-Validation Checkpoint: Monitor the reaction via GC-FID or TLC (DCM:MeOH 9:1). The reaction is complete when the free acrylonitrile peak completely disappears. Do not proceed until this is confirmed to avoid contaminating the downstream reduction.
-
Quenching: Neutralize the catalyst by adding glacial acetic acid (0.3 g, 0.005 mol) until the pH reaches 7.0.
-
Intermediate Recovery: Remove the large excess of unreacted TEG via short-path vacuum distillation (TEG boils at ~285 °C at atmospheric pressure[1], requiring high vacuum <1 mbar at ~120 °C). The residue is the pure mono-nitrile intermediate.
Phase 2: High-Pressure Catalytic Hydrogenation
Objective: Reduce the mono-nitrile to Aminopropyl Triethylene Glycol.
-
Solvent Preparation: Dissolve the mono-nitrile intermediate (approx. 200 g) in 800 mL of anhydrous methanol.
-
Ammonia Saturation: Bubble anhydrous ammonia gas into the methanol solution until a concentration of roughly 2M is achieved. Causality: This is the critical step to block secondary amine formation.
-
Catalyst Addition: Under a strict argon blanket, carefully add 20 g of active Raney Nickel (W-2 grade, washed with methanol). Safety Note: Raney Nickel is highly pyrophoric.
-
Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge with nitrogen (3x), then hydrogen (3x). Pressurize with H2 to 50 psi (3.4 bar).
-
Reaction: Stir vigorously at 25 °C for 12–16 hours.
-
Self-Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and ceases to drop. Verify the disappearance of the nitrile stretch (~2250 cm⁻¹) via FT-IR.
-
Filtration: Vent the reactor and filter the mixture through a pad of Celite under argon to remove the Raney Nickel. Wash the Celite pad with methanol.
Downstream Purification & Analytical Validation
The crude methanolic solution is concentrated under reduced pressure to yield the raw Aminopropyl Triethylene Glycol.
Purification Strategy: Due to the high boiling point and thermal sensitivity of PEG-amines, purification is best achieved via Kugelrohr distillation under ultra-high vacuum (<0.1 mbar) at 140–150 °C, or via Flash Column Chromatography using a highly polar basic eluent system (DCM / Methanol / Aqueous Ammonia 90:9:1).
Analytical Validation:
-
¹H NMR (400 MHz, CDCl3): Look for the characteristic primary amine protons (broad singlet, ~1.8 ppm, 2H) and the terminal aminopropyl methylene triplet (~2.8 ppm, 2H).
-
Mass Spectrometry (ESI-MS): Expected[M+H]⁺ peak at m/z 208.1.
-
Purity: >98% by HPLC (ELSD or CAD detector, as PEG lacks a strong UV chromophore).
References
-
PubChem. "Triethylene Glycol | C6H14O4 | CID 8172". National Institutes of Health. URL:[Link]
- Bruson, H. A. "Cyanoethylation" (US2579580A). Google Patents.
-
Organic & Biomolecular Chemistry. "Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms". RSC Publishing. URL:[Link]
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- 1. Triethylene Glycol | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12-Amino-3,6,9-trioxadodecan-1-ol | LGC, Biosearch Technologies [biosearchtech.com]
- 3. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 4. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: A Guide to Functionalizing Gold Surfaces with Aminopropyl Triethylene Glycol for Advanced Research Applications
Introduction: Engineering Bio-Interfaces with Precision
In the realms of biosensor development, drug delivery, and fundamental cell biology research, the ability to precisely control the interactions at the bio-interface is paramount. Gold surfaces, valued for their chemical stability and unique optical properties, serve as a foundational platform for these applications.[1] However, a bare gold surface is often biologically inert and prone to non-specific protein adsorption, which can obscure experimental results and reduce the efficacy of biomedical devices.
The functionalization of these surfaces with self-assembled monolayers (SAMs) provides a robust strategy to tailor their properties.[1][2] Among the vast library of molecules used for SAM formation, aminopropyl triethylene glycol stands out. This molecule offers a strategic combination of a thiol headgroup for strong, spontaneous chemisorption to gold, a hydrophilic triethylene glycol spacer to resist non-specific protein binding, and a terminal amine group for the covalent attachment of a wide array of biomolecules.[3] This guide provides a comprehensive, experience-driven protocol for the successful functionalization of gold surfaces with aminopropyl triethylene glycol, moving beyond a simple list of steps to explain the critical reasoning behind each experimental choice.
The Science of Self-Assembly: A Step-Wise Look
The formation of a high-quality aminopropyl triethylene glycol SAM on a gold surface is a process governed by a series of chemical and physical interactions. Understanding this process is key to troubleshooting and optimizing your experimental outcomes.
The process begins with the strong, specific interaction between the sulfur atom of the thiol group and the gold surface, leading to the formation of a gold-thiolate bond.[4][5] This initial chemisorption is a rapid process.[4] Following this, the adsorbed molecules, initially in a disordered state, diffuse and reorganize on the surface over time into a more ordered, crystalline-like structure.[4] The van der Waals forces between adjacent molecules contribute to the stability and dense packing of the monolayer.[4]
Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.
Experimental Protocols: From Bare Gold to a Functional Interface
The success of your surface functionalization is critically dependent on meticulous attention to detail at each stage. The following protocols are designed to be self-validating, with checkpoints and explanations to ensure a high-quality outcome.
PART 1: Rigorous Cleaning of Gold Substrates
A pristine gold surface is the essential starting point for the formation of a high-quality SAM.[4] The choice of cleaning method depends on the nature of potential contaminants and the thickness of your gold layer.
Protocol 1A: Piranha Solution Cleaning (For robust, thick gold films > 50 nm)
-
Causality: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a powerful oxidizing agent that effectively removes organic residues.[6] However, it is extremely corrosive and can etch the gold surface, so it should be used with caution and only on thicker gold films.[6][7]
-
Procedure:
-
In a designated glass container within a fume hood, slowly add one part 30% hydrogen peroxide to three parts concentrated sulfuric acid. Safety First: Always add the peroxide to the acid.
-
Carefully immerse the gold substrate in the freshly prepared piranha solution for 2-5 minutes.[6] You should observe bubbling on the surface as organic matter is oxidized.[6]
-
Gently remove the substrate and rinse it extensively with deionized water, followed by absolute ethanol.[4][6]
-
Dry the substrate under a stream of high-purity nitrogen gas.[4][6]
-
Protocol 1B: UV/Ozone Cleaning (For thinner or delicate gold films)
-
Causality: This method uses UV radiation to generate ozone, which then effectively removes organic contaminants through photo-oxidation without physically etching the gold surface.[4] This is a safer alternative for thinner gold layers.[6]
-
Procedure:
PART 2: Preparation of the Thiol Solution and SAM Formation
With a clean substrate, the next critical step is the preparation of the aminopropyl triethylene glycol solution and the self-assembly process itself.
-
Causality: The concentration of the thiol solution and the immersion time are key parameters that influence the quality and ordering of the SAM. A dilute solution and sufficient time allow for the molecules to adsorb and then reorganize into a densely packed monolayer.[4] To minimize oxidation of the thiol, it is advisable to use degassed solvents and work under an inert atmosphere.[4]
Protocol 2: SAM Formation by Immersion
-
Prepare a 1-10 mM solution of aminopropyl triethylene glycol thiol in a high-purity, anhydrous solvent such as ethanol.[1] Ensure all glassware is meticulously clean.[4]
-
To minimize thiol oxidation, degas the solvent and consider backfilling the container with an inert gas like nitrogen or argon.[4]
-
Completely immerse the freshly cleaned and dried gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.[1] This extended time is crucial for the formation of a well-ordered monolayer.[4]
-
After incubation, remove the substrate from the solution and rinse it thoroughly with the same solvent (e.g., ethanol) to remove any non-chemisorbed molecules.
-
Dry the functionalized substrate under a gentle stream of high-purity nitrogen gas.[4]
Characterization: Validating Your Functionalized Surface
Once the protocol is complete, it is essential to characterize the newly formed SAM to confirm its presence, quality, and functionality.
| Technique | Information Provided | Expected Outcome for a Successful SAM |
| Water Contact Angle | Measures surface wettability, indicating changes in surface chemistry. | A hydrophilic surface with a low water contact angle, confirming the presence of the polar amine and ethylene glycol groups.[4] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information. | Detection of nitrogen from the amine group and sulfur from the thiol, with the S 2p peak at approximately 162 eV indicating a gold-thiolate bond.[4][8][9] |
| Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM) | Images the surface topography at the molecular level. | Can reveal the packing and ordering of the SAM.[4] |
A Senior Scientist's Perspective: Key Considerations for Success
-
Stability of Amine-Terminated SAMs: Be aware that amine-terminated SAMs can be susceptible to oxidation over time, especially when exposed to light and air.[10] This can lead to a change in the surface properties.[10] For long-term storage, it is recommended to keep the functionalized substrates in a dark, inert environment.[10]
-
The Role of the Ethylene Glycol Spacer: The triethylene glycol spacer is not just a linker; it plays a crucial role in preventing non-specific protein adsorption.[2][11] This "stealth" property is vital for creating biospecific surfaces.
-
Subsequent Bioconjugation: The terminal amine group is a versatile handle for a variety of bioconjugation chemistries, such as EDC/NHS coupling for attaching carboxylic acid-containing molecules.[12]
By understanding the principles behind each step and adhering to these detailed protocols, researchers can confidently and reproducibly functionalize gold surfaces with aminopropyl triethylene glycol, paving the way for the next generation of advanced biosensors and drug delivery systems.
References
-
Photooxidation of Amine-Terminated Self-Assembled Monolayers on Gold | The Journal of Physical Chemistry C - ACS Publications. ACS Publications. Available from: [Link]
-
Cleaning silicon and gold-coated substrates for SPM measurements. AFM4NanoMedBio. Available from: [Link]
-
Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Publications. Available from: [Link]
-
Highly Efficient and Controllable PEGylation of Gold Nanoparticles Prepared by Femtosecond Laser Ablation in Water. ACS Publications. Available from: [Link]
-
Forming a SAM on a gold electrode. ZP. Available from: [Link]
-
Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. PMC. Available from: [Link]
-
pH-Dependent Stability of Self-Assembled Monolayers on Gold. Semantic Scholar. Available from: [Link]
-
Effective PEGylation of gold nanorods. Nanoscale (RSC Publishing). Available from: [Link]
-
Gold film surface preparation for self-assembled monolayer studies. PubMed. Available from: [Link]
-
Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. Available from: [Link]
-
Creating amine terminated SAMs via silanization of glass versus reaction of aminothiol on ultrathin gold?. ResearchGate. Available from: [Link]
-
Polycrystalline Gold Electrodes: A Comparative Study of Pretreatment Procedures Used for Cleaning and Thiol Self‐Assembly Monolayer Formation. ResearchGate. Available from: [Link]
-
The Influence of PEG-Thiol Derivatives on Controlling Cellular and Bacterial Interactions with Gold Surfaces. BioNavis. Available from: [Link]
-
What is the best time and conditions to pegylation of gold nano particles with polyethylene glycol for use in drug delivery?. ResearchGate. Available from: [Link]
-
Self-Assembling Monolayers (SAMs). The Schreiber Group. Available from: [Link]
-
Formation of self-assembled monolayers on gold. (A) Chemical structures... ResearchGate. Available from: [Link]
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Protein-resistant Self-Assembled Monolayers on Gold With Latent Aldehyde Functions. PubMed. Available from: [Link]
-
Self‐Assembled Monolayers of Carbohydrate Derivatives on Gold Surfaces. IntechOpen. Available from: [Link]
-
Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. MDPI. Available from: [Link]
-
Self-organization of gold nanoparticles on silanated surfaces. Beilstein Journals. Available from: [Link]
-
Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugatio. OMICS Online. Available from: [Link]
-
Synthesis and Characterization of Glyco-SAMs on Gold Nanoparticles: A Modular Approach Towards Glycan-Based Recognition Studies. PMC. Available from: [Link]
-
Characterization of 11-MUA SAM formation on gold surfaces. ResearchGate. Available from: [Link]
-
Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers. Available from: [Link]
-
Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. PubMed. Available from: [Link]
Sources
- 1. Self‐Assembled Monolayers of Carbohydrate Derivatives on Gold Surfaces | IntechOpen [intechopen.com]
- 2. The Schreiber Group - Self-Assembling Monolayers (SAMs) [soft-matter.uni-tuebingen.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 7. Gold film surface preparation for self-assembled monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) [mdpi.com]
- 9. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. zimmerpeacocktech.com [zimmerpeacocktech.com]
Application Notes and Protocols: A Step-by-Step Guide to PEGylating Small Molecules with Short Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a powerful and widely adopted strategy in drug development to enhance the therapeutic properties of small molecules. By conjugating even short PEG linkers, it is possible to significantly improve a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed, step-by-step approach to the PEGylation of small molecules with a focus on short linkers, offering practical protocols, insights into experimental choices, and methods for purification and characterization.
Introduction: The Rationale for Small Molecule PEGylation
The conjugation of PEG to a molecule, a process known as PEGylation, can confer several advantageous properties. For small molecule drugs, which can suffer from poor water solubility, rapid in vivo clearance, and high toxicity, PEGylation offers a viable solution to these challenges[][2]. Short PEG linkers (typically 2-12 PEG units) are particularly useful as they can improve solubility and bioavailability without adding excessive molecular weight that might hinder the molecule's interaction with its target[3][4].
Key Benefits of Small Molecule PEGylation:
-
Improved Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic small molecules[][5].
-
Enhanced Pharmacokinetics: Even short PEG chains can increase the hydrodynamic radius of a small molecule, leading to reduced renal clearance and a longer circulation half-life[6].
-
Reduced Toxicity: By altering the biodistribution and clearance of a drug, PEGylation can reduce its accumulation in sensitive tissues, thereby lowering its toxicity[].
-
Improved Stability: PEG linkers can offer a protective steric shield that reduces enzymatic degradation of the attached molecule[5].
This guide will focus on a common PEGylation strategy: the reaction of an amine-containing small molecule with an N-hydroxysuccinimide (NHS)-activated short PEG linker.
Pre-Reaction Considerations: Designing Your PEGylation Strategy
A successful PEGylation experiment begins with careful planning. The choice of linker and reaction conditions are critical for achieving the desired outcome.
Selecting the Right Short PEG Linker
The choice of PEG linker is dictated by the functional groups present on your small molecule and the desired properties of the final conjugate[5][7].
-
Functional Group Compatibility: The reactive group on the PEG linker must be compatible with a functional group on the small molecule. For this guide, we will focus on NHS-activated PEGs which readily react with primary amines to form stable amide bonds[5][8]. Other common reactive pairs include maleimide-thiol and azide-alkyne (for "click chemistry")[8][9].
-
Linker Length: Short PEG linkers (e.g., PEG2 to PEG12) are often preferred for small molecules to avoid steric hindrance at the target binding site[][3]. The optimal length often requires empirical determination.
-
Purity and Dispersity: Use high-purity, monodisperse PEG linkers to ensure reproducibility and simplify the characterization of the final product. Polydisperse PEG reagents will result in a heterogeneous mixture of conjugates that is difficult to purify and characterize.
Reaction Stoichiometry and Optimization
The molar ratio of the PEG linker to the small molecule is a critical parameter that needs to be optimized. A 1:1 or 2:1 molar ratio of PEG linker to the small molecule is a common starting point[10][11]. The reaction progress should be monitored to determine the optimal ratio for your specific molecule.
Experimental Workflow
The overall workflow for PEGylating a small molecule can be broken down into three main stages: the conjugation reaction, purification of the PEGylated product, and characterization of the final conjugate.
Caption: General experimental workflow for small molecule PEGylation.
Detailed Protocol: PEGylation of an Amine-Containing Small Molecule with a Short PEG-NHS Ester
This protocol provides a general procedure and should be optimized for each specific small molecule.
Materials and Reagents
-
Amine-containing small molecule
-
Short-chain PEG-NHS ester (e.g., m-PEG4-NHS)
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM))[10][11]
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Analytical tools for monitoring: Thin-Layer Chromatography (TLC) plates and/or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purification system: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18)[][13]
-
Characterization instruments: Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer
Step-by-Step Conjugation Procedure
-
Preparation:
-
Dissolution of the Small Molecule:
-
Addition of Reagents:
-
Add the non-nucleophilic base to the reaction mixture. The amount will depend on the specific small molecule and whether it is in a salt form.
-
Immediately before use, dissolve the PEG-NHS ester in the same anhydrous solvent and add it to the reaction mixture while stirring[10][14]. A starting molar ratio of 1:1 to 2:1 (PEG-NHS ester:small molecule) is recommended[10].
-
-
Reaction and Monitoring:
Caption: Reaction of an amine-containing small molecule with a PEG-NHS ester.
Purification of the PEGylated Small Molecule
Purification is a critical step to remove unreacted starting materials, excess PEG linker, and any byproducts. Reversed-phase HPLC (RP-HPLC) is a highly effective method for this purpose[][13].
General RP-HPLC Protocol
-
System: Analytical or preparative HPLC system with a UV detector.
-
Column: A C18 column is a common choice for the separation of small molecules[13].
-
Mobile Phase:
-
A: Water with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
B: Acetonitrile (ACN) or Methanol (MeOH) with the same additive.
-
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B is typically used to elute compounds of varying polarity. The gradient will need to be optimized for your specific conjugate.
-
Detection: Monitor the elution profile at a wavelength where your small molecule has strong absorbance.
Table 1: Example RP-HPLC Gradient for Purification
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
| This is an illustrative gradient and requires optimization. |
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and structure of the PEGylated small molecule.
Purity Assessment by Analytical HPLC
An analytical RP-HPLC run of the purified product should show a single major peak, confirming the purity of the conjugate. The retention time of the PEGylated molecule will typically differ from the starting small molecule.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the successful conjugation by determining the molecular weight of the product. Electrospray ionization (ESI) is a common technique for this purpose. The observed mass should correspond to the calculated mass of the PEGylated small molecule.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for both the small molecule and the PEG linker. The repeating ethylene glycol units of the PEG chain typically appear as a prominent signal around 3.6 ppm[15]. Integration of the signals corresponding to the small molecule and the PEG linker can confirm the structure and purity.
-
¹³C NMR: Carbon NMR can provide further confirmation of the structure.
It is important to note that for larger PEG chains, the ¹³C coupled ¹H peaks can complicate the ¹H NMR spectrum, which should be considered during analysis[16].
Conclusion
The PEGylation of small molecules with short linkers is a valuable technique for improving their therapeutic potential. By carefully selecting the appropriate PEG linker, optimizing the reaction conditions, and employing robust purification and characterization methods, researchers can successfully synthesize well-defined PEGylated small molecules. The protocols and guidelines presented here provide a solid foundation for scientists and drug development professionals to implement this powerful strategy in their research.
References
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AxisPharm. (2024, August 27). Ultimate Guide to Choosing the Right Biotin PEG Linker. [Link]
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BOC Sciences. (n.d.). PEGylated Protein Purification Techniques. [Link]
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AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. [Link]
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Kosuke, K., et al. (n.d.). Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. PMC. [Link]
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Seely, J. E. (2020, November 12). Making Site-specific PEGylation Work. BioPharm International. [Link]
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Wikipedia. (n.d.). PEGylation. [Link]
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Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. [Link]
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How to Choose the Right PEG Linker for Your Research and Applications. (n.d.). [Link]
-
Tirella, A., et al. (2023, January 6). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate. [Link]
-
Rasmussen, J. H., et al. (2012, May 15). Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy. PubMed. [Link]
-
BioPharmaSpec. (n.d.). Protein PEGylation Services. [Link]
-
Tirella, A., et al. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]
-
Intertek. (n.d.). PEGylated Drug Bioanalysis by NMR. [Link]
-
SIELC Technologies. (n.d.). HILIC HPLC Separation of Polyethylene Glycol (PEG). [Link]
-
PharmiWeb.com. (2024, November 25). PEGylation Process: A Comprehensive Overview. [Link]
-
Decaudin, D., et al. (n.d.). High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts. PubMed. [Link]
-
MDPI. (2025, March 27). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. [Link]
-
MDPI. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. [Link]
-
JenKem Technology. (2024, January 26). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. [Link]
-
Frontiers. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins. [Link]
-
LCGC International. (2022, April 15). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. [Link]
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- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Aminopropyl Triethylene Glycol in Advanced Drug Delivery Systems
Executive Summary
Aminopropyl Triethylene Glycol (systematically known as 2-(2-(2-aminoethoxy)ethoxy)ethanol or Amino-PEG3-alcohol, CAS 6338-55-2) is a highly versatile heterobifunctional linker[1]. Featuring a primary amine and a terminal hydroxyl group separated by a three-unit polyethylene glycol (PEG) spacer, it is a cornerstone reagent in bioconjugation, Proteolysis Targeting Chimera (PROTAC) synthesis, and nanoparticle surface modification[2]. This guide provides field-proven protocols and mechanistic insights for integrating PEG3-amine into drug delivery workflows.
Chemical Rationale: The PEG3 Advantage
The selection of a linker length is a critical determinant of pharmacokinetic success. The PEG3 architecture offers a unique balance:
-
Hydrophilicity vs. Lipophilicity: The oxygen-rich PEG backbone enhances aqueous solubility, preventing the aggregation of hydrophobic payloads (e.g., small molecule drugs or fluorophores)[2].
-
Steric Optimization: At approximately 12.2 Å in length, PEG3 provides sufficient spacing to prevent steric clash between conjugated moieties (e.g., an antibody and its payload) without excessively increasing the hydrodynamic radius, which could otherwise impede cellular penetration[1].
-
Dual Reactivity: The primary amine acts as a potent nucleophile for amide bond formation, while the terminal hydroxyl serves as an orthogonal handle for downstream derivatization (e.g., conversion to an azide or activation via DSC)[3]. Recent advancements also highlight the use of PEG3-amine derivatives in multicomponent amine bioconjugation for antibody functionalization[4].
Quantitative Data: Linker Selection Matrix
To justify the use of PEG3 over other chain lengths, the following empirical data summarizes the physicochemical trade-offs encountered in drug design.
| Property | PEG2-Amine | Aminopropyl Triethylene Glycol (PEG3) | PEG4-Amine | PEG8-Amine |
| Spacer Length (Å) | ~8.5 | ~12.2 | ~16.0 | ~31.2 |
| Molecular Weight ( g/mol ) | 105.14 | 149.19 | 193.24 | 369.45 |
| Aqueous Solubility | Low-Medium | Medium-High | High | Very High |
| Cell Permeability (PROTACs) | Excellent | Excellent | Good | Poor |
| Steric Shielding (NPs) | Inadequate | Moderate | Good | Excellent |
Mechanistic Role in PROTACs
In targeted protein degradation, the linker must flexibly bridge the target-binding ligand and the E3 ligase-recruiting ligand. Aminopropyl Triethylene Glycol is frequently utilized to synthesize PROTACs (e.g., targeting bromodomain-containing proteins) because its length allows the formation of a stable ternary complex without inducing entropic penalties[2].
Figure 1: Mechanistic role of the PEG3 linker in PROTAC-mediated targeted protein degradation.
Experimental Protocols
Protocol I: Surface PEGylation of Carboxylated Nanoparticles (Aqueous Phase)
This protocol details the covalent attachment of Aminopropyl Triethylene Glycol to carboxylic acid-functionalized liposomes or polymeric nanoparticles (NPs).
Causality & Logic: The reaction utilizes a two-step EDC/NHS activation. EDC activates the carboxyl group at pH 6.0 (where EDC is most stable), forming an O-acylisourea intermediate. NHS is added to convert this into a semi-stable NHS ester. The pH is then shifted to 7.4 to deprotonate the primary amine of the PEG3 linker (pKa ~9.0), enabling efficient nucleophilic attack[1].
Step-by-Step Methodology:
-
Activation: Disperse 10 mg of carboxylated NPs in 1 mL of 0.1 M MES buffer (pH 6.0).
-
Add 2 mg of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2.5 mg of NHS (N-Hydroxysuccinimide). Incubate at room temperature for 15 minutes with gentle stirring. Critical: Do not exceed 15 minutes, as NHS esters hydrolyze rapidly in aqueous media.
-
Conjugation: Adjust the pH of the solution to 7.4 using 1 M NaOH, or buffer exchange into 1X PBS (pH 7.4) using a spin filter (100 kDa MWCO).
-
Immediately add a 10-fold molar excess of Aminopropyl Triethylene Glycol (Amino-PEG3-alcohol)[3]. React for 2 hours at room temperature under continuous stirring.
-
Quenching: Quench unreacted NHS esters by adding 10 mM Tris buffer (pH 7.4) for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts via dialysis (10 kDa MWCO) against PBS for 24 hours.
-
Self-Validation System: Measure the Zeta potential before and after conjugation. A successful PEGylation will shift the highly negative surface charge (e.g., -40 mV from COOH groups) to a more neutral value (e.g., -15 mV) due to the shielding effect of the hydroxyl-terminated PEG layer.
Figure 2: Step-by-step bioconjugation workflow for nanoparticle surface modification using PEG3.
Protocol II: Synthesis of PROTAC Linkers (Organic Phase)
This protocol covers the coupling of Aminopropyl Triethylene Glycol to an E3 ligase ligand (e.g., a Thalidomide derivative bearing a free carboxylic acid)[2].
Causality & Logic: In organic solvents, HATU is superior to EDC for amide bond formation due to its rapid kinetics and high efficiency with sterically hindered substrates. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the carboxyl-bearing E3 ligase ligand in anhydrous DMF (0.1 M concentration).
-
Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for exactly 2 minutes. Critical: Prolonged pre-activation with HATU can lead to the formation of unreactive guanidinium byproducts.
-
Conjugation: Add 1.1 eq of Aminopropyl Triethylene Glycol dropwise to the activated mixture.
-
Stir the reaction under an inert argon atmosphere at room temperature for 2-4 hours. Monitor reaction completion via TLC or LC-MS.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid (to remove DIPEA), saturated NaHCO3 (to remove unreacted acid), and brine.
-
Self-Validation System: Perform LC-MS analysis on the organic layer. The presence of the target mass ( [M+H]+ corresponding to the Ligand-PEG3-OH conjugate) confirms successful coupling.
References
-
AxisPharm. "Amino-PEG3-alcohol, CAS 6338-55-2". URL:[Link]
-
ACS Publications. "Ex Situ Gaseous Reagent for Multicomponent Amine Bioconjugation". URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Aminopropyl Triethylene Glycol (APTEG) Bioconjugation
Welcome to the advanced technical support center for Aminopropyl Triethylene Glycol (APTEG, formally 2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethanol or H2N−PEG3−OH ). Designed for drug development professionals and bioconjugation scientists, this guide bypasses basic overviews to deliver field-proven troubleshooting, mechanistic causality, and self-validating protocols.
As a heterobifunctional linker, APTEG features a highly nucleophilic primary amine and a weakly nucleophilic terminal hydroxyl group. While often treated as a simple amine, its bifunctional nature and polyether backbone introduce specific side-reaction vulnerabilities that require precise kinetic and thermodynamic control.
Mechanistic Causality of Common Side Reactions
To optimize bioconjugation, one must understand the underlying physical chemistry driving off-target events. Here is the causality behind the three most common side reactions encountered with APTEG.
A. O-Acylation (Hydroxyl Interference)
During standard amidation with N-hydroxysuccinimide (NHS) esters, the primary amine reacts rapidly to form a stable amide bond 1. However, the terminal hydroxyl group of APTEG is a secondary nucleophile. If the reaction is driven by strong acyl transfer catalysts (e.g., DMAP) or if a massive molar excess of the activated ester is used, the terminal hydroxyl group undergoes unintended O-acylation. This creates a heterogeneous product mixture and depletes the hydroxyl group required for downstream hydrophilicity.
Reaction pathway showing selective N-acylation versus unintended O-acylation.
B. NHS Ester Hydrolysis vs. Amidation
The most prevalent competing reaction in aqueous bioconjugation is the hydrolysis of the NHS ester back to an inactive carboxylic acid 1. This is highly pH-dependent. At pH > 8.5, the half-life of an NHS ester drops to minutes, outcompeting the amidation reaction 2. Conversely, at pH < 7.0, the primary amine of APTEG ( pKa≈9.0 ) becomes heavily protonated ( NH3+ ), rendering it non-nucleophilic and stalling the reaction.
C. PEG Autoxidation and Schiff Base Formation
PEG chains are susceptible to autoxidation catalyzed by trace transition metals, light, and oxygen. This radical chain reaction forms hydroperoxides along the ether backbone, which subsequently cleave to yield reactive aldehydes or formates. These degradation products can react with the primary amine of APTEG to form reversible Schiff bases 3, leading to intramolecular cyclization or intermolecular cross-linking.
Autoxidation of PEG ether backbone leading to chain cleavage and Schiff base side reactions.
Quantitative Optimization Parameters
To prevent the side reactions detailed above, strict adherence to optimal kinetic windows is required. The following table summarizes the quantitative boundaries for APTEG conjugations.
| Parameter | Optimal Range | Risk of Deviation (Side Reaction Causality) |
| Buffer pH (Amidation) | 7.5 – 8.0 | <7.0: Amine protonation; >8.5: Rapid NHS ester hydrolysis 2 |
| APTEG:Target Ratio | 5:1 to 20:1 | <5:1: Low yield; >20:1: Increased risk of O-acylation on terminal -OH |
| Organic Co-solvent | ≤ 10% (v/v) | >10%: Protein denaturation and precipitation 4 |
| Protein Concentration | 1 – 10 mg/mL | <1 mg/mL: Dilution heavily favors NHS hydrolysis over bimolecular amidation |
| Temperature | 20–25°C | >25°C: Accelerated PEG autoxidation and ester hydrolysis |
Self-Validating Experimental Protocols
Every robust protocol must include internal validation to confirm success before proceeding to the next step.
Protocol A: N-Selective Amidation of Proteins with APTEG
This protocol is designed to maximize amide bond formation while suppressing O-acylation and NHS hydrolysis.
Step 1: Buffer Exchange & Validation
-
Action: Dialyze or desalt the target protein into an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.8) 4.
-
Self-Validation: Perform a TNBS (Trinitrobenzene Sulfonic Acid) assay on the flow-through. A lack of yellow color confirms the complete removal of competing primary amines (like Tris or Glycine).
Step 2: Reagent Preparation
-
Action: Dissolve the NHS-activated target molecule in anhydrous DMSO immediately before use. Do not store this solution.
Step 3: Conjugation
-
Action: Add a 10-fold molar excess of APTEG to the protein solution. Slowly spike in the DMSO stock (ensuring DMSO remains ≤10% of the final volume). Stir gently at 20°C for 60 minutes.
Step 4: Reaction Quenching
-
Action: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes to quench any unreacted NHS esters, preventing off-target cross-linking.
Step 5: Purification & Final Validation
-
Action: Purify the conjugate using Size Exclusion Chromatography (SEC) 1.
-
Self-Validation: Monitor UV absorbance at 260 nm during the reaction; a steady increase indicates the successful release of the leaving group (N-hydroxysuccinimide), confirming covalent bond formation.
Protocol B: Reductive Amination (Aldehyde Targeting)
Used when conjugating APTEG to oxidized glycans or aldehyde-modified targets.
Step 1: Schiff Base Formation
-
Action: Mix the aldehyde-bearing target with a 5-fold excess of APTEG in 100 mM Sodium Acetate buffer (pH 6.5). Incubate for 2 hours to allow the reversible imine (Schiff base) to form 3.
Step 2: Selective Reduction
-
Action: Add Sodium Cyanoborohydride ( NaCNBH3 ) to a final concentration of 50 mM. Incubate overnight at 4°C.
-
Self-Validation: NaCNBH3 selectively reduces imines at mildly acidic pH without reducing free aldehydes. Validate the conversion of the unstable Schiff base to a stable secondary amine by subjecting an aliquot to low pH (e.g., pH 4.0); if the conjugate remains intact via LC-MS, the reduction was successful.
Troubleshooting Workflow & FAQs
Diagnostic workflow for troubleshooting low yields in APTEG bioconjugation.
Q1: I am seeing a mass addition corresponding to two APTEG molecules on a target with only one activated ester. Why? A1: You are likely observing O-acylation. While the primary amine is the intended target, the terminal hydroxyl group of APTEG can also react with highly activated esters if the pH is too high or if a catalyst like DMAP is present. Lower the molar excess of the NHS ester and ensure the pH does not exceed 8.0.
Q2: My APTEG stock solution turned slightly yellow over time, and conjugation yields have dropped. What happened? A2: This is a classic sign of PEG autoxidation and subsequent Schiff base formation. Exposure to oxygen and light causes the ether backbone to degrade into aldehydes, which react with the primary amine of other APTEG molecules, forming a yellow imine (Schiff base) and consuming your reactive amines. Always store APTEG under inert gas (Argon/Nitrogen) at -20°C.
Q3: Can I use Tris buffer for APTEG conjugations? A3: Absolutely not. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine that will directly compete with APTEG for the activated ester, drastically reducing your yield 1. Use amine-free buffers such as PBS, HEPES, or MOPS.
References
-
MDPI. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Retrieved from [Link]
-
PLOS. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Aminopropyl Triethylene Glycol
Welcome to our dedicated technical support center for the synthesis of Aminopropyl Triethylene Glycol. As Senior Application Scientists, we have compiled this comprehensive guide based on established literature and extensive laboratory experience to help you navigate the common challenges and optimize the yield and purity of your synthesis. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am planning to synthesize Aminopropyl Triethylene Glycol. What are the most common synthetic routes I should consider?
There are two primary and well-established routes for the synthesis of Aminopropyl Triethylene Glycol, each with its own set of advantages and challenges:
-
Two-Step Cyanoethylation and Reduction Route: This is a widely used method that involves the reaction of triethylene glycol with acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.[1]
-
Direct Reductive Amination Route: This method involves the direct reaction of a triethylene glycol derivative with ammonia in the presence of a catalyst and a reducing agent (or under hydrogen pressure).[2][3][4]
The choice between these routes will depend on the available equipment (e.g., high-pressure reactors), safety considerations (acrylonitrile is toxic and flammable), and the desired scale of the reaction.
Diagram of Synthetic Routes
Caption: Overview of the two primary synthetic routes to Aminopropyl Triethylene Glycol.
Question 2: My yield for the cyanoethylation of triethylene glycol is low. What are the likely causes and how can I improve it?
Low yield in the cyanoethylation step is a common issue. Here’s a troubleshooting guide to help you improve your results.
Troubleshooting Guide: Low Yield in Cyanoethylation
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion, resulting in mono-cyanoethylated product or unreacted triethylene glycol. It is crucial to convert all hydroxyl groups to avoid impurities in the final product.[1] | Increase the molar excess of acrylonitrile. A stoichiometric excess of at least 117% is recommended to drive the reaction to completion.[1] Monitor the reaction progress using TLC or GC to ensure the disappearance of the starting material. |
| Suboptimal Catalyst/Base | The cyanoethylation reaction is base-catalyzed. An insufficient amount or an inappropriate base can lead to a slow or incomplete reaction. | Ensure you are using a suitable base such as sodium hydroxide or potassium hydroxide. The base should be used in catalytic amounts. For some substrates, a stronger base like sodium hydride may be necessary.[5] |
| Reaction Temperature | The reaction temperature can influence the reaction rate. If the temperature is too low, the reaction may be sluggish. | The reaction of acrylonitrile with glycols is typically conducted at temperatures between 30 to 70°C.[1] Consider optimizing the temperature within this range. |
| Presence of Water | While the reaction is often carried out with aqueous base, an excessive amount of water can hydrolyze the acrylonitrile. | Use a controlled amount of aqueous base or consider using a powdered base like powdered KOH in an organic solvent to minimize water content.[5] |
| Polymerization of Acrylonitrile | Acrylonitrile can polymerize, especially in the presence of impurities or at elevated temperatures, which consumes the reagent and complicates purification. | Ensure your acrylonitrile is free of polymerization inhibitors if the reaction is sensitive to them, or add a suitable inhibitor if polymerization is observed. Also, maintain careful temperature control. |
Experimental Protocol: Optimized Cyanoethylation of Triethylene Glycol
-
To a stirred solution of triethylene glycol (1 equivalent) in a suitable solvent (e.g., dioxane or neat), add a catalytic amount of a strong base (e.g., 40% aqueous KOH).
-
Slowly add acrylonitrile (at least 2.34 equivalents, corresponding to 117% stoichiometric excess for bis-cyanoethylation) dropwise while maintaining the reaction temperature between 40-50°C.
-
Stir the reaction mixture at this temperature for several hours, monitoring the progress by TLC or GC until the starting material is consumed.
-
Upon completion, neutralize the catalyst with an acid (e.g., acetic acid).
-
Remove the excess acrylonitrile and solvent under reduced pressure. The crude bis(cyanoethoxy) triethylene glycol can then be purified or used directly in the next step.
Question 3: During the hydrogenation of my bis(cyanoethoxy) intermediate, I am getting a mixture of products and a low yield of the desired diamine. How can I optimize the reduction step?
The reduction of the nitrile to the primary amine is a critical step where side reactions can significantly impact the yield and purity.
Troubleshooting Guide: Nitrile Reduction to Primary Amine
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity or Poisoning | The hydrogenation catalyst (e.g., Raney Nickel, Palladium on Carbon) may be inactive or poisoned by impurities from the previous step. | Use a fresh, high-quality catalyst. Ensure the bis(cyanoethoxy) intermediate is sufficiently pure before hydrogenation. Traces of base or acid from the previous step should be removed. |
| Formation of Secondary and Tertiary Amines | The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines as byproducts.[6] | The presence of ammonia during the hydrogenation can suppress the formation of secondary and tertiary amines by shifting the equilibrium towards the formation of the primary amine.[1] Conduct the reaction in a solution of ammonia in an alcohol (e.g., methanolic or ethanolic ammonia). |
| Incomplete Reduction | Insufficient hydrogen pressure or reaction time can lead to incomplete conversion of the nitrile groups. | Ensure the reactor is properly sealed and pressurized to the recommended hydrogen pressure for your chosen catalyst (this can range from 50 to 150 atm). Allow for sufficient reaction time and monitor the hydrogen uptake. |
| Cleavage of the Ether Linkage | Harsh reaction conditions (very high temperatures or aggressive catalysts) can potentially lead to the cleavage of the ether linkages in the triethylene glycol backbone. | Optimize the reaction temperature and pressure. Start with milder conditions and gradually increase them if the reaction is too slow. The addition of a tertiary amine can sometimes minimize cleavage of the cyanoalkylated product during hydrogenation.[1] |
Diagram of Reductive Amination Troubleshooting
Caption: Troubleshooting flowchart for low yield in reductive amination synthesis.
Question 4: I want to try the direct reductive amination route. What catalysts and conditions are recommended for the amination of triethylene glycol derivatives?
Direct reductive amination is an attractive, more atom-economical approach. The success of this reaction heavily relies on the choice of catalyst and reaction conditions.
Catalyst and Condition Recommendations for Reductive Amination
The reductive amination of glycols typically proceeds via a "hydrogen-borrowing" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then reacts with ammonia to form an imine that is subsequently hydrogenated.[3]
| Catalyst System | Typical Support | Key Advantages | Typical Conditions | References |
| Nickel-based (e.g., Raney Ni) | - | High activity, cost-effective. | 150-200°C, 70 atm H₂ | [7] |
| Cobalt-Copper (Co-Cu) | γ-Al₂O₃ | Good selectivity towards primary amines, synergistic effect between metals. | ~200°C, 4 MPa H₂ | [4][8] |
| Ruthenium-based (e.g., Ru/C) | Carbon, Al₂O₃ | High activity, can operate under milder conditions. | 40-70°C, 5 atm H₂ | [9] |
| Copper-based (e.g., Cu/SiO₂) | SiO₂, Al₂O₃ | Good for dehydrogenation step. | Varies, often used in bimetallic systems. | [9][10] |
Key Considerations for Optimizing Reductive Amination:
-
Catalyst Support: The support material (e.g., Al₂O₃, SiO₂, TiO₂) can influence the dispersion of the metal nanoparticles and the overall catalytic activity and stability.[9][10]
-
Promoters: The addition of other metals (e.g., Re, Zr, Sn) can act as promoters to enhance activity, selectivity, and catalyst lifetime.[9][10]
-
Solvent: Using a solvent like ethylene glycol or glycerol can facilitate the development of an industrial process.[7]
-
Ammonia Concentration: A high concentration of ammonia is necessary to favor the formation of the primary amine and suppress the formation of secondary amines.
Question 5: After my synthesis, I am struggling with the purification of the final Aminopropyl Triethylene Glycol. What are the recommended purification methods?
Purification is essential to obtain a high-purity product, free from starting materials, byproducts, and catalyst residues.
Purification Strategies
-
Distillation: Aminopropyl Triethylene Glycol has a relatively high boiling point, making vacuum distillation a suitable method for purification, especially to remove lower-boiling impurities. Care must be taken to avoid thermal degradation, which can occur at elevated temperatures.[11][12]
-
Extraction: Liquid-liquid extraction can be an effective method to remove certain impurities. For instance, acid-base extraction can be used to separate the basic amine product from non-basic organic impurities. A polyethylene glycol compound with an amino group can be purified by extraction from an acidic aqueous solution into an organic solvent mixture.[13]
-
Chromatography: For small-scale synthesis or to achieve very high purity, column chromatography using silica gel or alumina can be employed. The choice of eluent will depend on the polarity of the impurities.
-
Catalyst Removal: Heterogeneous catalysts can be removed by simple filtration after the reaction. Ensure the filtration is done carefully to remove all catalyst particles.
General Purification Workflow
-
Catalyst Filtration: After the reaction, cool the mixture and filter off the heterogeneous catalyst.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Extraction (Optional): Dissolve the crude product in a suitable organic solvent and wash with water or brine to remove water-soluble impurities. An acid wash can be used to extract the amine into the aqueous phase, which is then basified and re-extracted into an organic solvent to separate it from neutral impurities.
-
Drying: Dry the organic layer containing the product over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Final Purification: Purify the product by vacuum distillation or column chromatography.
References
-
Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. National Center for Biotechnology Information. [Link]
-
Reaction network for catalytic amination of ethylene glycol. ResearchGate. [Link]
-
Amination of Ethylene Glycol to Ethylenediamine Catalyzed by Co‐Cu/γ‐Al2O3. Semantic Scholar. [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]
-
Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega. [Link]
-
An Improved Synthesis of the Triethylene Glycol-Substituted 4-(N-Methyl-N-Boc-Amino)Styrylpyridine. National Center for Biotechnology Information. [Link]
-
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme Chemistry. [Link]
-
Amination of Ethylene Glycol to Ethylenediamine Catalyzed by Co‐Cu/γ‐Al2O3. Chemistry Europe. [Link]
-
Glycolaldehyde as a Bio-Based C2 Platform Chemical: Catalytic Reductive Amination of Vicinal Hydroxyl Aldehydes. ACS Publications. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Process for the preparation of bis(aminopropyl) aliphatic glycols.
-
Molecular-Level Overhaul of γ-Aminopropyl Aminosilicone/Triethylene Glycol Post-Combustion CO2 -Capture Solvents. National Center for Biotechnology Information. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- PURIFICATION METHOD FOR POLYETHYLENE GLYCOL HAVING A SINGLE AMINO GROUP.
-
Synthesis of a novel poly(ethylene glycol) grafted triethylamine functionalized dicationic ionic liquid and its application in one-pot synthesis of 2-amino-2-chromene derivatives in water. ScienceDirect. [Link]
- Process For The Purification Of Triethylene glycol.
-
Molecular‐Level Overhaul of γ‐Aminopropyl Aminosilicone/Triethylene Glycol Post‐Combustion CO2‐Capture Solvents. ResearchGate. [Link]
-
Determination of ethanolamine, ethylene glycol and triethylene glycol by ion chromatography for laboratory and field biodegradation studies. ResearchGate. [Link]
-
Investigation of the Factors and Mechanisms Affecting the Foaming of Triethylene Glycol in Natural Gas Purification. MDPI. [Link]
-
A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Semantic Scholar. [Link]
-
Triethylene glycol – Knowledge and References. Taylor & Francis Online. [Link]
-
Triethylene glycol is one of the products obtained from the reaction of excess ethylene oxide and hydroxide ion. Propose a mechanism for its formation. Pearson. [Link].
-
Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders. AIR Unimi. [Link]
-
Triethylene Glycol. Dow. [Link]
-
Oxidative degradation of triethylene glycol. SINTEF. [Link]
-
Does ethylene glycol have a reaction with an amine in high temperature (140C) in watery environment? ResearchGate. [Link]
-
Optimization of triethylene glycol dehydration of natural gas. ResearchGate. [Link]
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Technical Support Center: Aminopropyl Triethylene Glycol (APTEG) Stability & Troubleshooting
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent bioconjugation yields or unexpected degradation when using Aminopropyl Triethylene Glycol (APTEG) linkers. While APTEG is a versatile, hydrophilic spacer widely used in PROTAC synthesis, nanoparticle functionalization, and bioconjugation, its primary amine and polyether backbone possess distinct pH-dependent vulnerabilities.
This guide unpacks the mechanistic causality behind these issues and provides self-validating protocols to ensure experimental integrity.
Section 1: Mechanistic FAQs - Understanding APTEG Behavior in Buffers
Q1: Why does my APTEG linker lose its reactivity when stored in basic buffers (pH > 8.5) over time? A: The loss of reactivity is primarily driven by two competing degradation pathways: carbamate formation and PEG auto-oxidation .
-
Carbamate Formation: The primary amine on APTEG has a pKa of approximately 9.5. In basic buffers (pH > 8.5), a significant fraction of the amine exists as a highly nucleophilic free base ( NH2 ). When exposed to ambient air, this free base rapidly reacts with dissolved carbon dioxide ( CO2 ) to form an 1[1]. This reversible but problematic reaction effectively "caps" the amine, drastically reducing its availability for downstream nucleophilic substitution or conjugation reactions (such as NHS-ester coupling)[2].
-
PEG Auto-oxidation: Polyethylene glycol (PEG) chains are susceptible to oxidative degradation. This process is accelerated in basic conditions and in the presence of trace transition metals, generating hydroperoxides that cleave the ether linkages and form reactive aldehydes[3].
Q2: Is it better to store APTEG stock solutions in acidic or neutral buffers? A: Acidic to slightly neutral conditions (pH 4.0 – 6.5) are optimal for long-term aqueous stability. At this pH, the primary amine is fully protonated ( NH3+ ). The protonated amine is non-nucleophilic, which completely prevents carbamate formation and provides electrostatic shielding against oxidative attacks. If you must store it in an aqueous state, use a mildly acidic buffer (e.g., 100 mM Sodium Acetate, pH 5.0) and purge the headspace with Argon or Nitrogen[4].
pH-dependent structural states and degradation pathways of APTEG.
Section 2: Quantitative Stability Profile
To guide your experimental design, the following table summarizes the expected stability and reactivity of APTEG across common laboratory buffers.
| Buffer System | pH Level | Amine State | Carbamate Risk | PEG Auto-oxidation Risk | Recommended Use Case |
| Sodium Acetate | 4.5 - 5.5 | >99% Protonated ( NH3+ ) | None | Very Low | Long-term aqueous storage; Reductive amination[4]. |
| PBS (Phosphate) | 7.2 - 7.4 | ~99% Protonated | Low | Low | General handling; EDC/NHS coupling (optimal balance). |
| Tris-HCl | 8.0 - 8.5 | ~10% Free Base ( NH2 ) | Moderate | Moderate | Active ester conjugation (use immediately, do not store). |
| Sodium Borate | 9.0 - 9.5 | ~50% Free Base ( NH2 ) | High | High | Highly reactive conjugations; strictly requires inert atmosphere. |
Section 3: Self-Validating Experimental Protocols
Q3: How do I prepare APTEG for a bioconjugation reaction without compromising its integrity? A: To ensure maximum amine availability and prevent premature degradation, you must control both dissolved gases and trace metals in your buffer. Follow this self-validating preparation workflow.
Protocol 1: Optimized Preparation of APTEG for Basic Conjugation (pH 8.5) Causality Check: We use EDTA to chelate transition metals (preventing PEG oxidation) and Argon degassing to remove CO2 (preventing carbamate formation)[5].
-
Buffer Formulation: Prepare 50 mM Sodium Borate or HEPES buffer at pH 8.5. Add 1-2 mM EDTA to the buffer.
-
Degassing (Critical Step): Sparge the buffer with Argon or ultra-pure Nitrogen gas for at least 15-20 minutes to displace dissolved oxygen and CO2 .
-
Equilibration: Remove the lyophilized APTEG from the -20°C freezer. Do not open the vial yet. Allow it to equilibrate to room temperature for 30 minutes in a desiccator to prevent condensation, which introduces moisture and accelerates the hydrolysis of downstream active esters.
-
Dissolution: Inject the degassed buffer directly into the APTEG vial through a septum (if available) or open under an inert gas stream.
-
Immediate Utilization: Proceed to your conjugation reaction within 15 minutes of dissolution. Do not store the basic solution.
Optimized step-by-step preparation workflow to maximize APTEG stability.
Q4: I suspect my APTEG stock has degraded. How can I quantitatively verify the presence of active primary amines before wasting expensive reagents? A: Do not rely on visual inspection or assume mass equals active molarity. Use a colorimetric assay to validate the primary amine concentration against a standard curve.
Protocol 2: TNBSA Assay for Primary Amine Quantification Causality Check: Why TNBSA over Ninhydrin? TNBSA (Trinitrobenzene Sulfonic Acid) reacts specifically with primary amines in an aqueous environment at room temperature, making it less destructive and highly accurate for PEGylated amines without risking heat-induced ether cleavage.
-
Standard Curve Preparation: Prepare a series of glycine standards ranging from 0 to 200 µM in 0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
Sample Dilution: Dilute your APTEG sample to an expected concentration of 100 µM in the same Bicarbonate buffer.
-
Reaction: Add 0.25 mL of 0.01% (w/v) TNBSA solution to 0.5 mL of each standard and sample.
-
Incubation: Incubate at 37°C for 2 hours. The primary amine will react with TNBSA to form a highly chromogenic derivative.
-
Termination & Measurement: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction. Measure the absorbance at 335 nm using a UV-Vis spectrophotometer.
-
Validation: Calculate the amine concentration of your APTEG sample using the glycine standard curve. If the calculated concentration is <90% of your theoretical mass concentration, the batch has likely undergone carbamate formation or oxidative degradation and should be discarded.
References
-
MDPI. "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide". 1
-
ACS Publications. "Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution". 2
-
ACS Publications. "Multidentate Catechol-Based Polyethylene Glycol Oligomers Provide Enhanced Stability and Biocompatibility to Iron Oxide Nanoparticles". 3
-
PMC. "From Personal Care to Coastal Concerns: Investigating Polyethylene Glycol Impact on Mussel's Antioxidant, Physiological, and Cellular Responses". 5
-
Interchim. "PEGylation reagents (linkers, crosslinkers and labels)". 4
Sources
Technical Support Center: Hydrolysis Mitigation for Siloxane-Containing Aminopropyl Linkers
Welcome to the Technical Support Center for surface functionalization. Siloxane-containing aminopropyl linkers, such as 3-aminopropyltriethoxysilane (APTES), are foundational for conjugating biomolecules, polymers, and drugs to inorganic substrates. However, the inherent hydrolytic instability of the siloxane bond often leads to catastrophic assay failure, signal drift, and linker detachment in aqueous environments.
This guide is engineered for researchers and drug development professionals. It moves beyond basic troubleshooting to address the fundamental chemical causality of linker degradation, providing field-proven, self-validating protocols to ensure robust surface stability.
The Core Mechanism: Why Aminosilanes Fail
Before troubleshooting, it is critical to understand why aminosilanes are uniquely susceptible to degradation. The instability is not merely a function of the Si-O-Si bond's general vulnerability to water; it is actively driven by the linker's own functional group.
In aqueous or highly polar media, the primary amine group of an APTES molecule can bend backward to nucleophilically attack the silicon atom. This forms a stable five-membered cyclic intermediate that acts as an intramolecular catalyst, significantly accelerating the hydrolytic cleavage of the siloxane bond and leading to rapid detachment from the substrate[1],[2].
Mechanism of APTES detachment via amine-catalyzed hydrolysis of the siloxane bond.
Troubleshooting FAQs
Q1: My APTES-functionalized glass slides lose their binding capacity after 24 hours in a physiological buffer. What is causing this rapid degradation? A1: As illustrated above, the primary cause is intramolecular catalysis by the primary amine[1],[2]. To mitigate this, you must implement a High-Temperature (HT) curing step (110°C–120°C for 1–2 hours) immediately after deposition. HT curing drives the condensation of residual, unreacted silanol groups, dramatically increasing the covalent crosslinking density of the silane network and expelling trapped water[3],[4]. A densely crosslinked network sterically restricts the amine group's mobility, preventing it from forming the destructive cyclic intermediate.
Q2: I am using toluene as a solvent for APTES deposition, but my ellipsometry results show highly variable, thick coatings (10–20 nm). Does this affect stability? A2: Yes, severely. Solution-phase deposition in non-polar solvents like toluene is highly sensitive to trace water. Water in the solvent or adsorbed on the substrate initiates bulk polymerization of the silane before it reaches the surface. This results in loosely bound, physically adsorbed multilayers rather than a true covalent monolayer[5],[2]. These multilayers lack dense surface anchoring and degrade rapidly under hydrolytic stress. Fix: Switch to vapor-phase deposition . Vapor-phase silanization occurs without bulk solvent water, forcing the silane molecules to react directly with surface hydroxyls. This yields highly reproducible, dense monolayers (~0.8 nm thick) with superior hydrolytic stability[1],[6].
Q3: I bake my APTES slides, but my downstream protein conjugation using glutaraldehyde (GA) still fails over time in aqueous media. Is the silane detaching? A3: The underlying silane layer may be perfectly intact, but your conjugation chemistry is failing. Glutaraldehyde links the surface amine to your target protein via a Schiff base (imine) linkage. While GA capping initially stabilizes the APTES layer, the resulting Schiff base is itself hydrolytically labile and will reverse in physiological conditions[7]. Fix: Perform a reductive amination . After the GA conjugation step, treat the surface with a mild reducing agent like sodium cyanoborohydride (NaCNBH 3 ). This reduces the unstable imine double bond into a permanent, hydrolytically stable secondary amine bond[7].
Q4: Are there alternative silanes that are inherently more resistant to hydrolysis than APTES? A4: Yes. If your downstream chemistry permits, consider replacing APTES with:
-
Bis-silanes (e.g., Bis(trimethoxysilylpropyl)amine): These "multipodal" silanes possess two silicon atoms per molecule, doubling the number of siloxane anchors. Multiple bonds must be hydrolyzed simultaneously for the molecule to detach.
-
Secondary Aminosilanes (e.g., AEAPTES): The secondary amine group sterically hinders the intramolecular catalysis mechanism, making the siloxane bonds significantly more stable in water[6].
Quantitative Data Summary
The table below summarizes how deposition methodology dictates the physical morphology and subsequent hydrolytic stability of the aminosilane layer.
Table 1: Impact of Deposition Methodology on Aminosilane Layer Characteristics
| Deposition Method | Environment | Typical Thickness | Layer Morphology | Hydrolytic Stability (24h Aqueous) | Recommended Use Case |
| Vapor-Phase (Cured) | Vacuum, 80°C | 0.5 – 1.0 nm | Covalent Monolayer | High (Minimal mass loss) | Biosensors, precision drug tethering. |
| Solution (Aqueous) | pH ~6.0 | 2.0 – 5.0 nm | Thin Multilayer | Moderate (Slow degradation) | Bulk fiberglass or nanoparticle coating. |
| Solution (Toluene) | Ambient | 10.0 – 20.0 nm | Physisorbed Multilayer | Low (Rapid detachment) | Rough adhesion promotion only. |
Validated Experimental Protocols
To ensure a self-validating system, the following protocols incorporate specific checkpoints (e.g., contact angle measurements) to verify success before proceeding to the next step.
End-to-end workflow for depositing and stabilizing aminosilane layers on surfaces.
Protocol 1: Optimized Vapor-Phase Deposition & High-Temperature Curing
Purpose: To generate a highly crosslinked, degradation-resistant aminosilane monolayer.
-
Substrate Activation: Clean glass/silicon substrates using Piranha solution (3:1 H 2 SO 4 :H 2 O 2 ) for 15 minutes to generate a dense layer of surface hydroxyls. (Caution: Piranha is highly reactive. Handle with extreme care). Rinse thoroughly with ultra-pure water and dry with N 2 .
-
Dehydration: Bake the activated substrates at 150°C for 30 minutes to remove bulk adsorbed water, leaving only tightly bound surface water necessary for silane hydrolysis.
-
Vapor Deposition: Place the substrates in a vacuum desiccator alongside a small glass vial containing 200 µL of anhydrous APTES. Draw a vacuum, seal the chamber, and heat the entire assembly to 80°C for 2 hours.
-
High-Temperature Curing (Critical Step): Remove the substrates and immediately transfer them to an oven preheated to 120°C. Bake for 2 hours in an inert atmosphere (N 2 or Ar) to drive silanol condensation and expel ethanol/water byproducts[3],[4].
-
Validation Checkpoint: Measure the water contact angle (WCA). A properly cured APTES monolayer should exhibit a WCA of 40°–45°. Angles >55° indicate unwanted multilayer formation.
Protocol 2: Reductive Amination for Stable Glutaraldehyde Conjugation
Purpose: To prevent the hydrolytic reversal of Schiff base linkages during downstream biomolecule attachment.
-
Activation: Incubate the HT-cured APTES substrates in a 5% (v/v) Glutaraldehyde solution in 1X PBS (pH 7.4) for 2 hours at room temperature.
-
Washing: Wash vigorously 3 times with 1X PBS to remove unreacted GA.
-
Biomolecule Conjugation: Apply your amine-containing target molecule (e.g., protein, peptide) dissolved in PBS. Incubate for 2–4 hours at room temperature.
-
Reductive Amination (Critical Step): Prepare a fresh solution of 50 mM Sodium Cyanoborohydride (NaCNBH 3 ) in 1X PBS. Submerge the conjugated substrates in this solution for 1 hour at room temperature. This selectively reduces the imine bonds to stable secondary amines without reducing unreacted aldehydes[7].
-
Quenching & Final Wash: Quench any remaining unreacted aldehydes using 100 mM Tris-HCl (pH 8.0) for 30 minutes. Wash 3 times with PBS.
Sources
- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of APTES as a Primer for Polystyrene Coated AA2024-T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Characterizing the Purity of Functionalized Aminopropyl Triethylene Glycol (APTEG)
Welcome to the technical support resource for the characterization of functionalized Aminopropyl Triethylene Glycol (APTEG). This guide is designed for researchers, scientists, and drug development professionals who utilize APTEG in their work, from nanoparticle functionalization to bioconjugation. Ensuring the purity and structural integrity of this linker is paramount for reproducible results and the success of downstream applications.
This document provides answers to frequently asked questions, a detailed troubleshooting guide for common analytical challenges, and standardized protocols for key characterization techniques.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Aminopropyl Triethylene Glycol (APTEG) and why is its purity so critical?
A1: Aminopropyl Triethylene Glycol (APTEG) is a short, hydrophilic linker molecule featuring a terminal primary amine (-NH₂) and a triethylene glycol chain. This structure makes it an excellent choice for modifying surfaces and molecules. The polyethylene glycol (PEG) portion imparts water solubility and biocompatibility, which can help reduce non-specific protein binding and minimize immune system recognition in biological systems.[1][2] The terminal amine group provides a reactive handle for covalent attachment to various functional groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters.[3]
Purity is absolutely critical for several reasons:
-
Reaction Stoichiometry: The presence of non-functionalized or di-functionalized impurities disrupts the molar ratios in your conjugation reaction, leading to low yields and inconsistent results.[4]
-
Unwanted Side Reactions: Reactive impurities can participate in side reactions, leading to the formation of complex and difficult-to-remove byproducts.[5]
-
Compromised Final Product: Impurities co-grafted onto a nanoparticle or conjugated to a therapeutic can alter its physicochemical properties, stability, and biological activity.[6]
Q2: What are the primary analytical techniques for a comprehensive purity assessment of APTEG?
A2: No single technique can provide a complete picture. A multi-faceted approach is necessary for robust characterization. The three core techniques are:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information, confirms the presence of the aminopropyl group and the glycol backbone, and allows for the quantification of functionalization efficiency and certain impurities.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound and helps identify the mass of any impurities present. Electrospray Ionization (ESI-MS) is particularly well-suited for this molecule.[1][7]
-
High-Performance Liquid Chromatography (HPLC): Separates the main component from impurities, providing a quantitative measure of purity (e.g., % area under the curve). This is crucial for detecting non-volatile impurities that may not be visible by other methods.[8]
Caption: A typical workflow for the complete characterization of APTEG.
Q3: How should I interpret the ¹H NMR spectrum of a pure APTEG sample?
A3: The ¹H NMR spectrum is a powerful tool for confirming the structure of your APTEG. By comparing the integration values of specific proton signals, you can verify the successful installation of the aminopropyl group. In a deuterated solvent like CDCl₃, you should expect to see the following key signals:
| Protons (Structure) | Approx. Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂ -NH₂ (a) | ~2.8 | Triplet (t) | 2H |
| -CH₂-CH₂ -CH₂- (b) | ~1.7 | Quintet (quin) | 2H |
| -O-CH₂ -CH₂-CH₂- (c) | ~3.5 | Triplet (t) | 2H |
| Ethylene Glycol Backbone (-O-CH₂ -CH₂ -O-) (d, e, f) | ~3.6 - 3.7 | Multiplet (m) | 12H |
| -NH₂ (g) | Variable (often ~1.5-2.5) | Broad Singlet (br s) | 2H |
Causality: The protons closer to the electronegative oxygen and nitrogen atoms are deshielded and thus appear further downfield (higher ppm value). The ratio of the integration of the aminopropyl protons (a+b+c = 6H) to the triethylene glycol backbone protons (d+e+f = 12H) should be 1:2. A significant deviation suggests impurities or incomplete functionalization.
Q4: What challenges might I encounter when analyzing APTEG with Mass Spectrometry?
A4: While powerful, ESI-MS analysis of PEG-like molecules can be complex. A common issue is the observation of multiple peaks instead of a single molecular ion peak. This is typically due to the formation of various adducts. PEGs have a high affinity for alkali metal ions, so you will likely see peaks corresponding to [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[1] The presence of these adducts is not an indication of impurity but rather a characteristic of the molecule's interaction with trace ions in the system.
Trustworthiness: To confirm these are adducts, check the mass difference between the peaks. The difference between the [M+H]⁺ and [M+Na]⁺ peaks should be ~22 Da, and between [M+H]⁺ and [M+K]⁺ should be ~38 Da.
Q5: Is standard UV-Vis detection suitable for HPLC analysis of APTEG?
A5: No, this is a common pitfall. APTEG lacks a significant chromophore, meaning it does not absorb light in the typical UV-Vis range (210-400 nm).[9][10] Using a UV detector will result in a flat baseline, and you will not see your product.
Expertise: To overcome this, you must use a universal mass-based detector. The two most common choices are:
-
Charged Aerosol Detector (CAD): Provides a sensitive and uniform response to all non-volatile analytes, making it ideal for quantifying purity.[9]
-
Evaporative Light Scattering Detector (ELSD): Another mass-based detector that is a viable alternative to CAD.
If these detectors are unavailable, a pre-column derivatization step can be employed to attach a UV-active molecule (e.g., dinitrobenzoyl chloride) to the amine group, although this adds complexity to the sample preparation.[11]
Section 2: Troubleshooting & Optimization Guide
This section addresses specific problems you may encounter during your analysis.
Issue 1: My ¹H NMR spectrum shows unexpected peaks.
This is the most common issue and requires a systematic diagnosis to identify the source of contamination or side products.
Caption: A decision tree for diagnosing unknown peaks in an APTEG ¹H NMR spectrum.
-
Potential Cause 1: Residual Solvents: Solvents used during synthesis or purification (e.g., acetone, ethyl acetate, dichloromethane) are common contaminants.
-
Validation: Compare the chemical shifts of the unknown peaks to published tables of common NMR solvent impurities.
-
Solution: Re-purify your sample, ensuring adequate drying under high vacuum.
-
-
Potential Cause 2: Unreacted Starting Material: The presence of unfunctionalized triethylene glycol is a sign of an incomplete reaction.
-
Validation: You would see characteristic signals for triethylene glycol, specifically the terminal -OH protons and slightly different shifts for the adjacent -CH₂ groups compared to the functionalized product.[12]
-
Solution: Optimize reaction conditions (e.g., increase reaction time, temperature, or molar excess of the aminating reagent). Re-purify the product to remove the starting material.
-
-
Potential Cause 3: Water Content: Residual moisture is a common impurity in PEG-containing compounds and can affect downstream reactions.[13]
-
Validation: A broad peak, typically between 1.5-4.5 ppm depending on the solvent and concentration. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak will disappear or shift significantly.
-
Solution: Dry the sample rigorously, for example, by azeotropic distillation with toluene followed by drying under high vacuum.
-
Issue 2: My functionalization efficiency appears low based on NMR integration.
-
Potential Cause 1: Inactive Reagents: The reagents used for the amination reaction may have degraded. This is particularly true for moisture-sensitive compounds.[13]
-
Validation: Test the activity of your reagents. For example, if using a protected amine source, ensure the deprotection step is complete.
-
Solution: Use fresh or properly stored reagents. Ensure all reaction glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Potential Cause 2: Suboptimal Reaction pH: The pH of the reaction can significantly impact the nucleophilicity of the species involved.
-
Validation: Review the mechanism of your specific amination reaction. Many reactions involving amines require specific pH ranges to be efficient.[4]
-
Solution: Carefully control and monitor the pH throughout the reaction. Use appropriate non-reactive buffers if necessary. Avoid buffers with primary amines like Tris if using NHS-ester chemistry.[4]
-
Issue 3: My HPLC chromatogram shows broad peaks or poor resolution.
-
Potential Cause 1: Inappropriate Column Choice: Using a standard C18 column might not provide optimal separation.
-
Validation: The peak shape is broad, and impurities are not baseline-resolved from the main peak.
-
Solution: Experiment with different column chemistries. A C8 column, which is less hydrophobic, can sometimes provide better peak shape for polar molecules.[8] Alternatively, a column designed for polar compounds may be beneficial.
-
-
Potential Cause 2: Suboptimal Mobile Phase: The mobile phase composition is critical for good separation.
-
Validation: All components elute too quickly (low retention) or too slowly (high retention), with poor separation.
-
Solution: Optimize the gradient of your organic modifier (acetonitrile or methanol). The addition of a small amount of an ion-pairing agent or buffer (e.g., 0.1% formic acid or ammonium acetate) can significantly improve peak shape, especially for the protonated amine.[14]
-
Section 3: Standardized Protocols
Protocol 1: ¹H NMR for Purity and Functionalization Assessment
-
Sample Preparation: Accurately weigh 5-10 mg of the APTEG sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Internal Standard (Optional, for quantitative NMR): For precise quantification, add a known amount of an internal standard with a simple, non-overlapping spectrum (e.g., dimethyl sulfone).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete relaxation of all protons for accurate integration.
-
Processing: Fourier transform the data, and carefully phase and baseline correct the spectrum.
-
Analysis:
-
Calibrate the spectrum by setting a known solvent peak or a reference signal (e.g., TMS at 0 ppm).
-
Integrate the characteristic peaks for the aminopropyl group and the triethylene glycol backbone.
-
Calculate the ratio of these integrations to confirm the structure.
-
Identify and integrate any impurity peaks to estimate their relative percentage.
-
Protocol 2: ESI-MS for Molecular Weight Verification
-
Sample Preparation: Prepare a dilute solution of your APTEG sample (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 water:acetonitrile with 0.1% formic acid. The acid helps to promote protonation ([M+H]⁺).
-
Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the spectrum in positive ion mode over a mass range appropriate for APTEG (e.g., m/z 100-500).
-
Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺). For APTEG (C₉H₂₁NO₃), the expected monoisotopic mass is 191.15 Da. The [M+H]⁺ ion should be observed at m/z 192.16.
-
Look for other adducts, such as [M+Na]⁺ (m/z ~214.14) and [M+K]⁺ (m/z ~230.11).
-
Search for peaks corresponding to potential impurities, such as unreacted triethylene glycol ([M+H]⁺ at m/z 151.10).
-
Protocol 3: RP-HPLC for Purity and Impurity Profiling
-
System: An HPLC system equipped with a gradient pump and a Charged Aerosol Detector (CAD) or ELSD.
-
Column: A C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detector: CAD or ELSD settings as per manufacturer's recommendation.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) at a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL of the sample. Integrate all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
References
- Thermo Fisher Scientific. (n.d.). Intact Mass Analysis of an 8-arm Branched PEG-protein Conjugate using Native Liquid Chromatography and Ultra-high Mass Range Orbitrap MS.
-
Pore, V. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link]
-
Chen, Y., et al. (2023). ToF-SIMS evaluation of PEG-related mass peaks and applications in PEG detection in cosmetic products. Scientific Reports. Retrieved from [Link]
-
Li, Y., et al. (2015). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology. Retrieved from [Link]
-
Alfa Chemistry. (2023). A Brief Introduction to Functional PEGs. Labinsights. Retrieved from [Link]
-
Simon, L. D., & Dale, R. M. (1995). High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts. Journal of Chromatography B: Biomedical Applications. Retrieved from [Link]
-
Lu, Y., et al. (2014). Separation of polyethylene glycols and amino-terminated polyethylene glycols by high-performance liquid chromatography under near critical conditions. Journal of Chromatography A. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 1673: PEG-600 by Derivatization and HPLC. Retrieved from [Link]
-
Li, H., et al. (2016). Synthesis of a novel poly(ethylene glycol) grafted triethylamine functionalized dicationic ionic liquid and its application in one-pot synthesis of 2-amino-2-chromene derivatives in water. Chinese Chemical Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular‐Level Overhaul of γ‐Aminopropyl Aminosilicone/Triethylene Glycol Post‐Combustion CO2‐Capture Solvents. Retrieved from [Link]
-
Cantu, D. C., et al. (2020). Molecular-Level Overhaul of γ-Aminopropyl Aminosilicone/Triethylene Glycol Post-Combustion CO2-Capture Solvents. ChemSusChem. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (a) 1-aminodecoxy triethylene glycol (2). Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Aminopropyl-triethoxysilane Functionalized Graphene Oxide: A Highly Efficient and Recyclable Catalyst for Knoevenagel Condensation. Retrieved from [Link]
-
Royal Cornwall Hospitals NHS Trust. (2023). Troubleshooting Percutaneous Endoscopic Gastrostomy (PEG) and Radiologically Inserted Gastrostomy (RIG) for Adults Only. Retrieved from [Link]
-
Li, M., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. Retrieved from [Link]
-
MDPI. (2024). Surface Functionalization of Activated Carbon: Coupling of 3-(Aminopropyl)trimethoxysilane and (3-Glycidyloxypropyl)trimethoxysilane. Retrieved from [Link]
-
Scribd. (2020). Capillary GC Method for TEG Purity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]
- Google Patents. (n.d.). KR20170082709A - Process For The Purification Of Triethylene glycol.
-
D'Amico, F., et al. (2014). Acetone‐induced polymerisation of 3- aminopropyltrimethoxysilane (APTMS) as revealed by NMR spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Physics Stack Exchange. (2014). NMR Analysis of Ethylene glycol. Retrieved from [Link]
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Degradation pathways of triethylene glycol derivatives under thermal stress
Welcome to the Technical Support Center for Triethylene Glycol (TEG) Derivative Stability. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve thermal degradation issues in TEG-based systems. TEG and its derivatives (such as PEGylated linkers in PROTACs, ADCs, and lipid nanoparticles) are highly susceptible to thermal stress, which can compromise drug efficacy, formulation stability, and safety.
This guide bypasses generic advice to focus on the causality of degradation mechanisms and provides self-validating experimental protocols to ensure absolute confidence in your analytical results.
Part 1: Mechanistic Overview (FAQ)
Q: What exactly happens to TEG derivatives under thermal stress during synthesis or sterilization? A: TEG derivatives do not simply "break down" uniformly; their degradation is highly dependent on the presence of oxygen and the specific temperature threshold. There are three primary mechanistic pathways:
-
Random Chain Scission (Pure Thermal): Heat induces the cleavage of ether bonds within the TEG backbone. This results in shorter-chain glycols, primarily monoethylene glycol (MEG) and diethylene glycol (DEG)1[1].
-
Thermo-Oxidative Degradation: When heat is combined with oxygen, TEG undergoes a radical-mediated oxidation process. This generates organic acids (formic, acetic, and glycolic acids) and aldehydes (formaldehyde, acetaldehyde) 2[2].
-
Dehydration & Polycondensation: At extreme temperatures (>200°C), terminal hydroxyl groups dehydrate to form cyclic ethers like 1,4-dioxane or larger polymeric species3[3].
Fig 1. Primary thermal degradation pathways of TEG derivatives.
Part 2: Troubleshooting Guide for Drug Development
Issue 1: Unexplained pH Drop in TEG-Formulated Buffers or Linker Stocks
-
The Causality: Thermo-oxidative degradation generates formic and acetic acids. As the degradation progresses, the pH of the fluid decreases. This acidic shift can act as a catalyst, accelerating the hydrolysis of sensitive payloads (e.g., ester-linked prodrugs) and causing equipment corrosion 4[4].
-
The Solution: Purge storage vials with an inert gas (Argon/N2) to displace oxygen. If your assay permits, incorporate free-radical scavengers (like BHT) to interrupt the oxidation mechanism5[5].
Issue 2: Loss of Target Binding in TEG-Linked PROTACs Post-Sterilization
-
The Causality: Autoclaving or high-heat sterilization induces random chain scission. Breaking the TEG linker alters the precise spatial distance required between the E3 ligase ligand and the target protein ligand, fundamentally destroying the PROTAC's ability to form a ternary complex.
-
The Solution: Transition from heat sterilization to sterile filtration (0.22 µm PTFE membranes) for all TEG-containing compounds.
Issue 3: High-Molecular-Weight Aggregates in HPLC/SEC Chromatograms
-
The Causality: Thermal stress in the presence of oxygen produces reactive aldehydes (formaldehyde). These aldehydes can rapidly cross-link with primary amines on your payload or protein, creating irreversible, high-molecular-weight aggregates.
-
The Solution: Monitor for the emergence of carbonyl stretching vibrations (~1700 cm⁻¹) using FT-IR to detect early-stage aldehyde formation before cross-linking occurs 6[6].
Part 3: Quantitative Data & Degradation Thresholds
To effectively troubleshoot, you must know what to look for and how to detect it. Below is a synthesized table of quantitative degradation markers.
| Degradant Category | Specific Compounds | Primary Inducing Factor | Best Detection Method | Impact on Drug Development |
| Shorter Glycols | Monoethylene glycol (MEG), Diethylene glycol (DEG) | Pure Heat (>80°C) | GC-FID, GC-MS | Loss of linker length, altered pharmacokinetics. |
| Organic Acids | Formic acid, Acetic acid, Glycolic acid | Heat + Oxygen | LC-MS, FT-IR, pH | Buffer acidification, payload hydrolysis. |
| Aldehydes | Formaldehyde, Acetaldehyde | Heat + Oxygen | GC-MS, HPLC (derivatized) | Cross-linking with amines, aggregation, toxicity. |
| Cyclic Ethers | 1,4-Dioxane | Extreme Heat (>200°C) | GC-MS | Residual solvent toxicity (Class 2 solvent). |
Part 4: Experimental Protocols
Protocol: Accelerated Thermal Stability & Degradation Profiling of TEG Linkers
Self-Validating Design: This protocol utilizes FT-IR as a rapid, non-destructive initial screen. If carbonyl peaks are absent, you immediately know oxidative degradation hasn't occurred, saving time. GC-MS then qualitatively confirms the species, while GC-FID quantitatively validates the exact concentration, creating a closed-loop verification system.
Step-by-Step Methodology:
-
Sample Preparation & Controlled Stressing:
-
Aliquot 1 mg/mL of the TEG-derivative into amber glass HPLC vials.
-
Seal half the vials under ambient air (to test thermo-oxidative stress) and purge the other half with Argon (to isolate pure thermal chain scission).
-
Incubate at 80°C for 0, 24, 48, and 168 hours.
-
-
FT-IR Screening (Non-Destructive Triage):
-
GC-MS Identification:
-
GC-FID Quantification:
-
Run the same samples on a GC-FID setup. GC-FID is selected here specifically because of its superior accuracy and linear dynamic range for quantifying degraded by-products like MEG and DEG compared to MS 1[1].
-
Construct a calibration curve using pure MEG and DEG standards to calculate the exact percentage of linker degradation.
-
Fig 2. Self-validating analytical workflow for TEG thermal degradation profiling.
References
- Triethylene Glycol 100% | CFR Chemicals: Thermal Degradation. cfrchemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp4pREtmk9CIVMi9KMZS_hzQ_MrZ3Itt_BGts-Qh8QTZR_kIS86i9dCuggzQPDwwqAutk1q00UtWm3wHmkE9PILq1fbFoDNnntTh8qIh1Zydrrp9FSMNnGs_Q9S4_CDnjzZYSHChYtHfz4sUuK9fXSDFRrSbY34UeP0fznqI85A-zQsrWlQ_QIlY3DKOEgeO-P9oUw8_tDWjpJP3AcNTtAphn3uWBaa4s=]
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Sources
Validation & Comparative
Optimizing Bioconjugation: A Comparative Guide to Aminopropyl Triethylene Glycol (PEG3) vs. Longer PEG Linkers
Introduction
In the rational design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not a passive spacer but a critical functional determinant of efficacy, stability, and pharmacokinetics. Aminopropyl Triethylene Glycol (commonly referred to as NH2-PEG3 or PEG3-amine) represents a foundational short-chain linker. It features a three-unit polyethylene glycol chain terminating in a reactive primary amine, offering minimal steric hindrance and moderate hydrophilicity[1]. Conversely, longer PEG linkers (e.g., PEG8, PEG12, PEG24) are increasingly employed to shield highly hydrophobic payloads and extend circulation half-life[2].
This guide provides an objective, data-driven comparison of PEG3 versus longer PEG architectures, detailing the causality behind linker length selection and providing self-validating experimental protocols for conjugate optimization.
Mechanistic Causality: Why Linker Length Dictates Performance
Antibody-Drug Conjugates (ADCs): Hydrophobicity Shielding and Clearance
The primary challenge in ADC development is the hydrophobicity of potent cytotoxic payloads (e.g., MMAE). High hydrophobicity drives ADC aggregation, leading to rapid clearance by the reticuloendothelial system and increased off-target toxicity[3].
-
Aminopropyl Triethylene Glycol (PEG3): Provides sufficient spacing for payload release mechanisms (e.g., cathepsin-cleavable dipeptides) and moderate solubility enhancement. It is ideal for payloads with low-to-moderate hydrophobicity where minimizing the overall molecular weight and steric bulk of the linker is prioritized[4].
-
Longer PEGs (PEG8–PEG24): Act as a hydrophilic shield. By wrapping around the hydrophobic payload, longer PEGs increase the hydrodynamic radius of the ADC, significantly reducing renal clearance and prolonging plasma half-life[2]. However, excessive PEGylation can sometimes reduce in vitro potency due to steric hindrance inhibiting target engagement[2].
PROTACs: Ternary Complex Formation and the Hook Effect
PROTACs rely on event-driven pharmacology, requiring the formation of a productive ternary complex (Target Protein–PROTAC–E3 Ligase)[5].
-
PEG3 Linkers: Provide a rigid yet flexible ~12-atom spacer. For many targets, such as certain Histone Deacetylases (HDACs), short linkers like PEG2 or PEG3 are optimal for inducing the correct proximity and orientation for ubiquitination[6].
-
Longer PEGs: If the binding pockets of the POI and E3 ligase are deeply buried, a PEG3 linker may cause steric clashes between the two proteins. In such cases, extending the linker to PEG12 or beyond relieves steric hindrance, promoting a stable ternary complex[7]. However, overly long linkers increase the entropic penalty of folding, potentially leading to a non-productive complex or exacerbating the "hook effect" (where binary complexes outcompete ternary complexes at high concentrations)[5].
PROTAC Ternary Complex Formation: Impact of PEG3 vs. Longer PEG Linkers on Steric Hindrance.
Quantitative Data Comparison
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
Data adapted from studies evaluating MMAE-based ADCs in Murine Models[3].
| Linker Architecture | Clearance (mL/day/kg) | Half-life (days) | Relative Aggregation Propensity |
| Non-PEGylated | ~15.0 | 1.5 | High |
| PEG3 / PEG4 | ~10.0 | 3.5 | Moderate |
| PEG8 | ~7.0 | >5.0 | Low |
| PEG12 | ~7.0 | >5.0 | Very Low |
| PEG24 | ~7.0 | >5.0 | Very Low |
Note: Clearance rates plateau beyond PEG8-PEG12, indicating a pharmacokinetic threshold where further lengthening provides diminishing returns[3].
Table 2: PROTAC Degradation Efficacy by Linker Length
Comparative analysis of optimal linker lengths across different target proteins[6],[7].
| Target Protein | E3 Ligase | Optimal Linker | Sub-optimal Linker | Causality / Observation |
| ERα | VHL | PEG4 (16-atom) | PEG3 (12-atom) | PEG3 caused steric clashes, severely reducing ubiquitination[7]. |
| HDAC6 | CRBN | PEG3 (12-atom) | PEG6 (24-atom) | PEG3 induced highest activity; longer PEGs increased entropic penalty[6]. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the biophysical impact of linker length.
Protocol 1: Surface Plasmon Resonance (SPR) for PROTAC Ternary Complex Stability
Purpose: To empirically determine if a PEG3 or a longer PEG linker is optimal for ternary complex formation[5].
-
Sensor Chip Preparation: Immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip using standard amine coupling chemistry (target ~1000 Response Units).
-
Binary Complex Saturation: Inject the PROTAC (PEG3 vs. PEG12 variants) at a saturating concentration (e.g., 10 µM) over the immobilized E3 ligase to form the binary complex.
-
Ternary Complex Formation: While maintaining the PROTAC in the running buffer, inject varying concentrations of the Target Protein (POI) (e.g., 1 nM to 500 nM).
-
Data Analysis: Measure the association ( kon ) and dissociation ( koff ) rates to calculate the ternary dissociation constant ( Kd,ternary ).
-
Self-Validation Check: Run a parallel channel with the POI injected over the PROTAC in the absence of E3 ligase to determine Kd,binary . Calculate the cooperativity factor ( α=Kd,binary/Kd,ternary ). An α>1 indicates positive cooperativity, validating that the chosen linker length effectively stabilizes the complex without steric clashes[5].
Protocol 2: Pharmacokinetic Evaluation of ADCs in Murine Models
Purpose: To quantify the shielding effect of longer PEG linkers versus PEG3 on ADC clearance[7].
-
Formulation: Prepare ADCs with matched Drug-to-Antibody Ratios (DAR = 8) using either a PEG3 or PEG24 linker. Formulate in histidine-sucrose buffer (pH 6.0)[7].
-
Dosing: Administer a single intravenous dose (5 mg/kg) to female BALB/c mice (n=5 per group)[7].
-
Sampling: Collect blood samples via the tail vein at 5 min, 1h, 6h, 24h, 48h, 96h, 168h, and 336h post-injection[7].
-
Quantification: Isolate plasma and quantify total antibody and conjugated antibody concentrations using a sandwich ELISA[7].
-
Self-Validation Check: Include a non-PEGylated ADC cohort as a baseline control. The divergence between total and conjugated antibody curves will validate linker stability, while the Area Under the Curve (AUC) will validate the pharmacokinetic benefit of the specific PEG length[3].
ADC Linker Selection Workflow: Balancing Payload Hydrophobicity and Pharmacokinetics.
Conclusion
The selection between Aminopropyl Triethylene Glycol (PEG3) and longer PEG linkers is not a binary choice of "better or worse," but a highly contextual biophysical optimization. PEG3 is the structural linker of choice when minimal steric bulk and rigid proximity are required, particularly in PROTACs targeting shallow binding pockets[6]. Conversely, longer PEG linkers (PEG12-PEG24) are indispensable in ADC development for masking the hydrophobicity of potent payloads, thereby preventing aggregation and extending in vivo half-life[2],[3].
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PROTAC chemical probes for histone deacetylase enzymes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00105A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of Aminopropyl Triethylene Glycol vs. other hydrophilic linkers
The design of bioconjugates—whether Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the physicochemical properties of the linker. Aminopropyl Triethylene Glycol (APTEG) , functionally recognized as a discrete PEG3-amine spacer, is a foundational hydrophilic building block in drug development[1]. However, as payloads become increasingly hydrophobic and target Drug-to-Antibody Ratios (DAR) increase, the limitations of short PEG chains become apparent.
As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy, architectural mechanics, and pharmacokinetic (PK) outcomes of APTEG against advanced hydrophilic alternatives, providing the causal logic and self-validating protocols necessary for rational drug design.
Mechanistic Grounding: The Chemistry of APTEG
Aminopropyl Triethylene Glycol ( HO−(CH2CH2O)3−CH2CH2CH2−NH2 ) provides a moderate "hydrophilicity reservoir" and a rigid spatial geometry of approximately 12–15 Å.
-
In PROTACs (The Spatial Advantage): APTEG is often highly efficacious. The short, discrete PEG3 chain minimizes the entropic penalty that occurs when a highly flexible linker is frozen upon ternary complex formation. Studies have shown that while longer linkers (PEG12) might increase solubility, a shorter PEG3-equivalent linker can sometimes force a tighter, more productive ternary complex between the E3 ligase and the Protein of Interest (POI), depending on the target[2].
-
In ADCs (The Hydrophobic Liability): The primary role of an ADC linker is to mask the hydrophobicity of potent payloads (e.g., MMAE). Here, APTEG's short length is a liability. At high DARs (e.g., DAR 8), APTEG lacks the hydrodynamic volume to fold over and shield the planar, hydrophobic payload. This leads to exposed hydrophobic patches, resulting in ADC aggregation, rapid macrophage opsonization, and premature hepatic clearance[3].
Comparative Efficacy Analysis
To overcome the limitations of APTEG in high-DAR constructs, several advanced hydrophilic linkers have been developed.
APTEG vs. Extended Linear PEGs (PEG12 / PEG24)
Extending the PEG chain from 3 units (APTEG) to 12 or 24 units dramatically increases the hydrophilicity reservoir. A pendant PEG12 architecture can successfully mask MMAE at DAR 8, preventing aggregation[2]. However, excessive PEGylation introduces new challenges: it significantly increases the hydrodynamic radius of the conjugate (altering tissue penetration) and carries a known risk of triggering anti-PEG antibodies, which can accelerate blood clearance upon repeated dosing[3].
APTEG vs. Polysarcosine (PSar)
Polysarcosine (poly-N-methylglycine) has emerged as a superior alternative to PEG. As a polypeptoid, PSar is highly hydrophilic, biodegradable, and lacks the immunogenic hypersensitivity associated with PEG[4]. In head-to-head in vivo studies, ADCs utilizing a PSar12 linker demonstrated significantly lower clearance rates and superior anti-tumor potency compared to equivalent PEG12 or short PEG constructs, effectively restoring the PK properties of a DAR 8 ADC to match that of the naked antibody[4].
APTEG vs. Hydrophilic Macrocycles (Cyclodextrins)
Instead of using a linear chain to increase solubility, cyclodextrins physically encapsulate the hydrophobic payload within their macrocyclic cavity. In vivo xenograft models have demonstrated that cyclodextrin-containing ADCs show outstanding efficacy, outperforming standard clinical comparators and matching the solubility benefits of a massive 24-unit PEG chain without the associated steric drag[5].
Fig 1. Mechanistic pathways of linker architectures impacting bioconjugate stability and efficacy.
Quantitative Efficacy Comparison
| Linker Technology | Hydrophilicity Reservoir | Structural Mechanism | Primary Application | Efficacy Limitation |
| APTEG (PEG3-amine) | Low/Moderate | Linear, discrete spacer (~15 Å) | PROTACs, Low-DAR ADCs | Fails to mask highly hydrophobic payloads at DAR > 4. |
| Long PEG (PEG12/24) | High | Extended linear or branched chain | High-DAR ADCs | Increases hydrodynamic radius; risks anti-PEG immunogenicity. |
| Polysarcosine (PSar) | Very High | Polypeptoid, highly hydrated backbone | Next-Gen High-DAR ADCs | Requires complex submonomer solid-phase synthesis. |
| Cyclodextrins | High | Macrocyclic encapsulation | ADCs with aggregation-prone payloads | Steric bulk can hinder conjugation efficiency. |
Experimental Protocol: Self-Validating Evaluation of Linker Hydrophilicity
To objectively prove the causality between linker hydrophilicity and in vivo efficacy, the following protocol compares an APTEG-linked ADC against a PSar12-linked ADC. This workflow is designed as a self-validating system : analytical checkpoints (SEC and HIC) predict the eventual in vivo clearance failure before animal models are utilized.
Step 1: Antibody Reduction and Bioconjugation
-
Preparation: Buffer exchange Trastuzumab (10 mg/mL) into Conjugation Buffer (PBS, 1 mM EDTA, pH 7.4).
-
Reduction: Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate at 37°C for 2 hours to fully reduce interchain disulfides.
-
Conjugation: Aliquot the reduced antibody into two cohorts. To Cohort A, add 8.0 equivalents of maleimide-functionalized APTEG-MMAE. To Cohort B, add 8.0 equivalents of PSar12-MMAE. Incubate at 25°C for 1 hour.
-
Quench: Terminate the reaction with 10 equivalents of N-acetylcysteine.
Step 2: SEC Purification (Validation Checkpoint 1)
-
Purify both cohorts using a Superdex 200 Increase 10/300 GL column to remove unreacted linker-payloads.
-
Causality Check: Collect the monomeric ADC fraction. A prominent peak at ~150 kDa confirms successful conjugation without catastrophic precipitation. If the APTEG cohort shows massive high-molecular-weight aggregates here, the hydrophilicity is already insufficient.
Step 3: Hydrophobic Interaction Chromatography (Validation Checkpoint 2)
-
Inject 50 µg of each purified ADC onto a TSKgel Butyl-NPR column.
-
Run a reverse salt gradient (1.5 M to 0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Causality Check: The APTEG-ADC will elute late with broad peaks, proving that the short PEG3 chain leaves the MMAE payload exposed to the solvent. The PSar12-ADC will elute significantly earlier with sharp peaks, confirming the successful "hydrophilicity reservoir" masking effect.
Step 4: In Vivo Pharmacokinetics (PK)
-
Administer 1 mg/kg of each ADC intravenously to BALB/c mice (n=5 per group).
-
Collect blood samples at 1h, 24h, 72h, and 7 days. Quantify intact ADC via ELISA.
-
Expected Outcome: The APTEG-ADC will demonstrate rapid clearance due to macrophage opsonization of the exposed hydrophobic patches identified in Step 3. The PSar12-ADC will maintain a prolonged half-life comparable to the naked antibody.
Fig 2. Self-validating experimental workflow for evaluating linker hydrophilicity and efficacy.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
A Researcher's Guide to the Quantitative Analysis of Surface Amine Density
For researchers, scientists, and drug development professionals, the ability to precisely engineer and subsequently quantify the density of functional groups on a material's surface is a cornerstone of innovation. The density of primary amine groups, in particular, dictates the efficacy of bioconjugation, the performance of biosensors, and the overall success of surface-mediated therapeutic strategies. This guide provides an in-depth, objective comparison of common techniques for quantifying surface amine density, complete with experimental data, detailed protocols, and an exploration of the underlying scientific principles. Our goal is to empower you to make informed decisions in method selection and to ensure the reliability and reproducibility of your surface functionalization endeavors.
The Criticality of Quantifying Surface Amines
The functionalization of surfaces with primary amine (-NH₂) groups is a fundamental step in a vast array of applications. These groups serve as reactive handles for the covalent attachment of biomolecules, nanoparticles, and therapeutic agents. An insufficient amine density can lead to low payload or signal, while an overly dense or poorly controlled functionalization can result in steric hindrance, altered biomolecule conformation, and non-specific interactions. Therefore, accurate quantification is not merely a characterization step but a critical component of quality control and process optimization.
A Comparative Overview of Quantification Methodologies
The selection of an appropriate method for quantifying surface amine density is contingent upon several factors, including the nature of the substrate, the required sensitivity, available instrumentation, and cost. Here, we compare three widely employed techniques: two accessible colorimetric assays (Ninhydrin and Orange II), a highly sensitive fluorescence-based assay (Fluorescamine), and a powerful surface-sensitive spectroscopic technique (X-ray Photoelectron Spectroscopy).
Colorimetric Assays: The Workhorses of the Lab
Colorimetric assays are popular due to their simplicity, low cost, and high-throughput potential.[1] They typically involve the reaction of a dye with the surface amine groups, followed by the quantification of the bound or released dye via UV-Vis spectroscopy.[1][2]
-
Ninhydrin Assay: This classical method relies on the reaction of ninhydrin with primary amines to produce a deep purple-colored compound known as Ruhemann's purple, which absorbs light at approximately 570 nm.[3][4] The intensity of the color is directly proportional to the number of accessible amine groups.[5] While widely used, the ninhydrin assay requires heating and can be less sensitive than other methods.[3][6]
-
Orange II Assay: The Orange II assay is an indirect method where the anionic Orange II dye electrostatically interacts with protonated primary amine groups under acidic conditions (pH 3).[1][7] The amount of bound dye is quantified by measuring its absorbance after elution.[6] This method is lauded for its reliability, sensitivity over a wide range of amine densities (from approximately 5 to 200 pmol/mm²), and its ability to predict the availability of amines for subsequent functionalization.[2][8]
Fluorescence Assay: For High-Sensitivity Applications
-
Fluorescamine Assay: This method offers exceptional sensitivity, capable of detecting picomole quantities of primary amines.[6][9] Fluorescamine itself is non-fluorescent but reacts rapidly with primary amines at room temperature to yield a highly fluorescent product.[6][10] A key advantage is the low background signal, as the unreacted reagent is non-fluorescent.[6] However, the fluorescamine reagent is unstable in aqueous solutions and the assay can be sensitive to pH.[6]
Surface-Sensitive Spectroscopy: A Deeper Look
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful, surface-sensitive technique that provides detailed information about the elemental composition and chemical states of the top few nanometers of a surface.[6][11] For amine quantification, high-resolution scans of the Nitrogen 1s (N 1s) region are particularly informative. The N 1s peak, typically found around 399-400 eV, confirms the presence of neutral amine groups (-NH₂).[1] Peaks at higher binding energies (around 401-402 eV) can indicate protonated amines (-NH₃⁺).[6] By analyzing the peak areas and applying relative sensitivity factors, the atomic concentration of nitrogen can be determined, providing a quantitative measure of amine density.[6][11] While highly informative, XPS requires specialized equipment and expertise for data analysis.[6]
Quantitative Data Summary
The following table summarizes typical performance characteristics and reported surface amine densities determined by the discussed techniques. These values serve as a benchmark for researchers working on surface modifications.
| Technique | Principle | Advantages | Limitations | Reported Amine Density Range |
| Ninhydrin Assay | Colorimetric reaction forming Ruhemann's purple.[3][4] | Inexpensive, straightforward.[1] | Requires heating, moderate sensitivity, can be influenced by reaction conditions.[3][6] | Varies (e.g., ~20% lower than total amine content).[1] |
| Orange II Assay | Electrostatic interaction of an anionic dye with protonated amines.[2][6] | Simple, inexpensive, high-throughput, good predictor of accessible amines.[1][2][8] | Indirect measurement, can be affected by surface charge and morphology.[1][6] | 5 to 200 pmol/mm².[2][8] |
| Fluorescamine Assay | Fluorogenic reaction with primary amines.[6][9] | Highly sensitive (picomole range), rapid, low background signal.[6] | Reagent instability in aqueous solutions, pH-sensitive.[6] | Suitable for low-density amine groups.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of photoelectrons emitted upon X-ray irradiation.[6][11] | Provides elemental and chemical state information, high surface sensitivity.[1][11] | Requires high vacuum, specialized equipment, complex data analysis.[1][6] | Provides semi-quantitative measure (e.g., N/Si or N/C atomic ratio).[6] |
Experimental Protocols and Workflows
Reproducibility in surface science hinges on meticulous experimental execution. Below are detailed, step-by-step protocols for the key quantification assays.
Workflow for Amine Quantification
Caption: General experimental workflow for the quantification of surface amine density.
Detailed Protocol: Ninhydrin Assay
This protocol is adapted for the quantification of amine groups on a solid support.[6]
Reagents:
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[4]
-
Standard Solution: Prepare a series of known concentrations of a primary amine standard (e.g., aminopropylsilane) in a suitable solvent.[6]
Procedure:
-
Place the amine-functionalized substrate into a reaction vessel.
-
Add a defined volume of the ninhydrin reagent, ensuring the surface is completely covered.[6]
-
Heat the reaction at 100°C for 10-15 minutes.[6]
-
After cooling, carefully transfer the colored supernatant to a cuvette.[6]
-
Measure the absorbance at 570 nm using a spectrophotometer.[6]
-
Construct a standard curve using the absorbance values from the standard solutions.[6]
-
Determine the concentration of amine groups on your sample by interpolating its absorbance on the standard curve.[6]
Caption: Step-by-step workflow for the Ninhydrin assay.
Detailed Protocol: Orange II Assay
This protocol provides a reliable method for quantifying accessible primary amine groups.[2]
Reagents:
-
Orange II Solution: Prepare a solution of Orange II in deionized water at a concentration of 500 µmol/L, and adjust the pH to 3 with HCl.[7]
-
Desorption Solution: Prepare a solution to elute the bound dye (e.g., a specific buffer or solvent).
-
Standard Solution: Prepare a series of known concentrations of Orange II in the desorption solution.
Procedure:
-
Immerse the amine-functionalized substrate in the Orange II solution for a defined period (e.g., 12 hours) to allow for binding.[7]
-
Thoroughly rinse the substrate with deionized water to remove any unbound dye.
-
Immerse the substrate in the desorption solution to release the bound Orange II dye.
-
Measure the absorbance of the desorption solution at the maximum absorbance wavelength of Orange II (typically around 485 nm) using a UV-Vis spectrophotometer.[1]
-
Create a standard curve by measuring the absorbance of the known concentrations of Orange II.[1]
-
Calculate the amine group density (e.g., in pmol/mm²) using the standard curve and the surface area of the substrate.[1]
Caption: Step-by-step workflow for the Orange II assay.
Detailed Protocol: Fluorescamine Assay
This protocol is suitable for the sensitive quantification of primary amines.[6]
Reagents:
-
Fluorescamine Solution: Dissolve fluorescamine in acetone or DMSO to a final concentration of approximately 0.3 mg/mL. Prepare this solution fresh.[6]
-
Borate Buffer: 0.1 M, pH 9.0.[6]
-
Standard Solution: Prepare a series of known concentrations of a primary amine standard in the borate buffer.[6]
Procedure:
-
Place the amine-functionalized substrate in a suitable reaction vessel (e.g., a well of a microplate).
-
Add a defined volume of the borate buffer to the vessel.[6]
-
Rapidly add the fluorescamine solution to the buffer and mix thoroughly.[6]
-
Incubate at room temperature for 5-10 minutes in the dark.[6]
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).[6]
-
Construct a standard curve using the fluorescence values of the standard solutions.[6]
-
Determine the concentration of amine groups on the sample surface from the standard curve.[6]
Caption: Step-by-step workflow for the Fluorescamine assay.
Conclusion: A Multi-Method Approach for Robust Characterization
No single technique for quantifying surface amine density is universally superior. Colorimetric and fluorescence assays provide accessible and reliable data on the density of reactive amines, which is often the most critical parameter for subsequent bioconjugation steps. XPS, on the other hand, offers invaluable insights into the surface chemistry and elemental composition. For a comprehensive and self-validating characterization of your functionalized surfaces, a multi-method approach is highly recommended. By combining a straightforward assay for accessible amines with a surface-sensitive technique like XPS, researchers can gain a holistic understanding of their materials, leading to more robust and reproducible outcomes in their research and development efforts.
References
- A Researcher's Guide to Quantitative Analysis of Surface Amine Density: A Comparison of Amino - Benchchem. (n.d.).
- A Comparative Guide to the Quantitative Analysis of Amine Group Density on Surfaces Modified with 1-Amino-2-propanethiol Hydrochloride - Benchchem. (n.d.).
- Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV–visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS - ResearchGate. (n.d.).
- Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces | Bioconjugate Chemistry - ACS Publications. (2011, July 7).
- Sun, Y., Kunc, F., Balhara, V., Coleman, B., Kodra, O., Raza, M., Chen, M., Brinkmann, A., Lopinski, G. P., & Johnston, L. J. (2019, February 22). Quantification of amine functional groups on silica nanoparticles: a multi-method approach.
- Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed. (2011, August 17).
- Beadlite™ Rapid Colorimetric Amino Quantitation Kit for Nanoparticles | AAT Bioquest. (n.d.).
- Quantifying surface groups on aminated silica nanoparticles of different size, surface chemistry, and porosity with solution NMR, XPS, optical assays, and potentiometric titration - Nanoscale Advances (RSC Publishing). (n.d.).
- Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. (2018, November 20).
- A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles - ResearchGate. (n.d.).
- High-Throughput Profiling of Nanoparticle–Protein Interactions by Fluorescamine Labeling | Analytical Chemistry - ACS Publications. (2015, January 14).
- Quantifying amines in polymers by XPS | springerprofessional.de. (2023, May 16).
- Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (2019, February 22).
- Quantification of Nanomaterial Surfaces. (2025, March 10).
- A rapid reversible colorimetric assay for the characterization of aminated solid surfaces. (2025, October 26).
- A rapid and reversible colorimetric assay for the characterization of aminated solid surfaces. (2010, November 6).
- Quantifying amines in polymers by XPS | Request PDF - ResearchGate. (2023, May 16).
- Ninhydrin Test- Definition, Principle, Procedure, Result, Uses - Microbe Notes. (2022, May 19).
- Quantitative analysis of complex amino acids and RGD peptides by X-ray photoelectron spectroscopy (XPS) - White Rose Research Online. (n.d.).
- X-ray Photoelectron Spectroscopy (XPS) Analysis of Nitrogen Environment in Small Extracellular Vesicle Membranes: A Potential Novel Technique with Application for Cancer Screening - MDPI. (2023, April 26).
- Quantification of amine groups measuring by Acid Orange II method. | Download Scientific Diagram - ResearchGate. (n.d.).
- Nondestructive, Colorimetric Monitoring of Amines and Thiols on a Solid Support - Figshare. (2009, August 6).
- Fluorescamine Protein Assay - ThermoFisher. (n.d.).
- Fluorescamine - Interchim. (n.d.).
- Spectrophotometric Determination of Amino Acids with Ninhydrin - Benchchem. (n.d.).
- Fluorescamine - TargetMol. (n.d.).
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 4. microbenotes.com [microbenotes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescamine | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
Comparative study of amine linkers for nanoparticle stability
Comparative Guide: Amine Linkers and Their Impact on Nanoparticle Stability By: Senior Application Scientist
Executive Summary & The Causality of Stability
Nanoparticle (NP) formulation stability dictates the success or failure of a nanomedicine or biosensor. If a nanoparticle aggregates in physiological fluids, its biodistribution is compromised, leading to premature clearance, loss of catalytic activity, or false-positive diagnostic signals. As an Application Scientist, I frequently encounter formulations that fail not due to the core material, but due to poorly optimized surface chemistry.
Amine linkers are the workhorses of bioconjugation. However, their structural differences drastically alter the colloidal and physiological stability of the final construct. This guide objectively compares three primary classes of amine linkers—PEG-amines, Alkyl-amines, and Silane-amines—detailing the mechanistic causality behind their performance and providing self-validating protocols for their implementation.
Comparative Analysis of Amine Linkers
PEG-Amines (Polyethylene Glycol Amines) PEG-amines, or thiolated oligo(ethylene glycol) (OEG) adsorbates, are the gold standard for physiological stability. The primary stabilization mechanism is steric hindrance. The flexible, hydrophilic PEG chains create a dense hydration layer that physically prevents nanoparticle cores from approaching close enough for van der Waals forces to induce aggregation. PEG-modified nanoparticles exhibit exceptional resistance to protein fouling (e.g., from BSA in serum) and maintain their hydrodynamic size even in extreme ionic environments, such as 3M NaCl at elevated temperatures (1)[1]. Furthermore, using PEG-based polymers to cap excess amine sites effectively prevents the non-specific binding of off-target biomolecules, which is crucial for reducing biofouling and avoiding false-positive responses in diagnostic assays (2)[2].
Alkyl-Amines (e.g., 16-MHDA) Alkyl-amines, such as 16-mercaptohexadecanoic acid (16-MHDA) derivatives, are frequently used to form self-assembled monolayers (SAMs) on gold nanoparticles. They provide excellent baseline colloidal stability in low-salt buffers due to electrostatic repulsion, which can be monitored via Zeta potential analysis (3)[3]. However, their short, rigid hydrophobic chains lack steric bulk. Consequently, when introduced to high-salt physiological environments, the electrostatic double-layer collapses, leading to rapid aggregation unless the surface is further functionalized.
Silane-Amines (e.g., APTES) 3-Aminopropyltriethoxysilane (APTES) is the standard for functionalizing silica nanoparticles (e.g., SBA-15) and metal oxides. The causality of formulation failure with APTES almost always traces back to moisture control. While trace surface silanols (Si-OH) are required for covalent grafting, excess physisorbed water causes APTES to hydrolyze and self-polymerize in solution rather than grafting uniformly to the nanoparticle surface (4)[4]. This self-polymerization bridges nanoparticles, causing irreversible flocculation.
Quantitative Data Comparison
| Metric | PEG-Amines (OEG) | Alkyl-Amines (e.g., MHDA) | Silane-Amines (APTES) |
| Primary Stabilization | Steric Hindrance | Electrostatic Repulsion | Covalent Grafting |
| Colloidal Stability (High Salt) | Excellent (Stable in 3M NaCl) | Poor (Aggregates rapidly) | Moderate (Depends on core) |
| Biofouling Resistance | High (Repels BSA/Proteins) | Low (Prone to opsonization) | Low (Excess amines attract proteins) |
| Common Substrates | Gold, Silver, Polymeric NPs | Gold, Silver (via Thiol SAMs) | Silica (SBA-15), Metal Oxides |
| Risk of Self-Polymerization | Low | Low | High (Highly moisture sensitive) |
Mechanistic Workflow
The following diagram illustrates the logical flow of EDC/NHS activation and how the choice of amine linker dictates the ultimate stability of the nanoparticle formulation.
EDC/NHS activation and stability outcomes based on amine linker selection.
Self-Validating Experimental Protocols
Protocol A: EDC/NHS Amine Coupling on Gold Nanoparticles (AuNPs)
Context: Conjugating an amine-modified ligand to carboxyl-functionalized AuNPs (e.g., 16-MHDA coated).
-
Nanoparticle Preparation: Centrifuge the AuNP-MHDA solution at 13,000 rpm for 25 min to form a pellet.
-
Activation: Resuspend the pellet in 10 mM Phosphate Buffer (PB, pH 7.0). Add 100 mM EDC and 50 mM NHS. Incubate for 10 minutes.
-
Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. NHS immediately attacks this intermediate to form a semi-stable, amine-reactive NHS ester, preventing rapid hydrolysis back to a carboxyl group.
-
-
Quenching & Washing: Centrifuge the particles and wash twice with PB.
-
Causality: Unreacted EDC must be completely removed before adding the amine linker. Failure to do so can lead to unwanted zero-length cross-linking between nanoparticles, causing immediate aggregation.
-
-
Conjugation: Add the target amine linker (e.g., PEG-amine) and incubate for 2 to 3 hours.
-
Validation & QC (Self-Validating Step): Measure the Zeta potential before and after conjugation using a Zeta potential analyzer. A successful amine coupling will shift the highly negative Zeta potential of the carboxyl-AuNPs to a more neutral or positive value. This physical shift confirms surface modification without relying solely on downstream functional assays (3)[3].
Protocol B: Anhydrous APTES Grafting on Silica Nanoparticles (SBA-15)
Context: Functionalizing silica surfaces while preventing silane self-polymerization.
-
Thermal Dehydration: Dry 1.0 g of SBA-15 silica nanoparticles at 100°C under vacuum for 2 hours.
-
Anhydrous Reaction: Disperse the dried silica in anhydrous toluene under an inert atmosphere (Nitrogen or Argon). Add APTES dropwise to the suspension.
-
Reflux: Heat the suspension to reflux (approx. 110°C) for 12 to 24 hours.
-
Causality: Heat provides the activation energy required to drive the condensation reaction between the ethoxy groups of APTES and the silanol groups on the silica surface, forming permanent covalent Si-O-Si bonds.
-
-
Washing: Centrifuge and wash extensively with toluene, followed by ethanol, to remove any unreacted silane.
-
Validation & QC (Self-Validating Step): Perform Dynamic Light Scattering (DLS). A monodisperse peak (PDI < 0.2) indicates successful, uniform surface grafting. A massive shift in hydrodynamic size or a highly polydisperse reading indicates moisture-induced self-polymerization and bridging flocculation.
References
- Resistive-pulse Measurements with Nanopipettes: Detection of Au Nanoparticles and Nanoparticle-bound Anti-peanut IgY Source: Digital Commons @ UConn URL
- Silica Reagents for Advanced Research Applications Source: Benchchem URL
- Colloids and Surfaces B: Biointerfaces Source: University of Houston URL
- Determination of dissociation constant. (a)
Sources
Publish Comparison Guide: Validation of Aminopropyl Triethylene Glycol (AP-TEG) Conjugation Sites on Proteins
Executive Summary & The Analytical Challenge
Aminopropyl triethylene glycol (AP-TEG) is a discrete polyethylene glycol (dPEG) linker frequently utilized in bioconjugation to enhance protein solubility, reduce immunogenicity, or serve as a spacer for complex payloads. Featuring a terminal primary amine, AP-TEG is typically conjugated to the carboxylic acid side chains of Aspartate (Asp) and Glutamate (Glu), or the protein C-terminus, via zero-length crosslinkers like EDC/NHS.
While the conjugation chemistry is highly efficient, the stochastic nature of carboxyl-amine coupling across multiple acidic residues necessitates rigorous analytical validation. Pinpointing the exact conjugation sites and determining site occupancy are critical quality attributes (CQAs) that directly impact the efficacy, stability, and safety of the modified biotherapeutic [1]. For researchers and drug development professionals, selecting the correct analytical modality is the difference between assuming a protein's structure and definitively proving it.
Comparative Analysis of Validation Modalities
To validate AP-TEG conjugation, analytical scientists must choose between several mass spectrometry (MS) and classical sequencing modalities. The choice dictates whether the output yields global stoichiometry or single-residue resolution [2].
Table 1: Comparative Analysis of Conjugation Site Validation Modalities
| Feature | Bottom-Up LC-MS/MS (Peptide Mapping) | Top-Down Mass Spectrometry (Intact MS) | Edman Degradation |
| Primary Output | Exact site localization & occupancy | Total stoichiometry (Average modification ratio) | N-terminal sequence & modification |
| Resolution | Single amino acid resolution | Whole protein/subunit level | Single amino acid (N-term only) |
| Throughput | Moderate (Requires enzymatic digestion) | High (Minimal sample prep required) | Low (Sequential chemical cleavage) |
| Detection of Internal Sites | Yes (Highly sensitive & definitive) | No (Requires advanced ETD/ECD fragmentation) | No (Blind to internal Asp/Glu modifications) |
| Recommended Use Case | Definitive validation of AP-TEG sites | Quick assessment of conjugation degree | Validating N-terminal specific AP-TEG |
The Gold Standard: Bottom-Up LC-MS/MS (Peptide Mapping)
Peptide mapping via liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the unparalleled gold standard for conjugation site analysis[1, 2]. By enzymatically digesting the protein and analyzing the resulting fragments, this method provides unambiguous localization of the AP-TEG moiety.
Causality in Experimental Design:
-
Enzyme Selection: Trypsin is the preferred protease. Because AP-TEG modifies Asp/Glu residues, trypsin (which selectively cleaves at Lys/Arg) ensures that the modified acidic residues remain intact within the generated peptides. This avoids missed cleavages directly at the modification site, which commonly occur if Glu-C or Asp-N are used [3].
-
Mass Shift Tracking: The chemical formula of AP-TEG is C9H21NO4 (Exact Mass: 207.147 Da). Upon amide bond formation with a carboxyl group, a water molecule is lost (18.015 Da), resulting in a net mass shift of +189.132 Da on the modified residue. This specific shift acts as the diagnostic mathematical marker for the proteomics search engine [5].
Bottom-up LC-MS/MS workflow for validating AP-TEG conjugation sites on modified proteins.
Self-Validating Experimental Protocol for Peptide Mapping
A robust peptide mapping protocol must be a self-validating system, incorporating strict controls to prevent artifactual modifications (e.g., deamidation, which adds +0.98 Da) that could confound the AP-TEG mass shift analysis [4].
Step 1: Denaturation, Reduction, and Alkylation Causality: Unfolding the protein exposes all internal conjugation sites and prevents disulfide bond reformation, ensuring complete enzymatic access.
-
Dilute the AP-TEG conjugated protein to 1-2 mg/mL in 50 mM Tris-HCl (pH 8.0) containing 6M Guanidine-HCl.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 45 minutes to reduce disulfides.
-
Alkylate by adding Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for exactly 30 minutes. Self-Validation Check: Do not over-incubate. Excess IAA can cause artifactual alkylation of secondary sites, creating false-positive mass shifts.
Step 2: Buffer Exchange and Enzymatic Digestion Causality: Denaturants inhibit trypsin activity and must be removed to cleave the protein into analyzable peptides.
-
Buffer exchange the sample into 50 mM Ammonium Bicarbonate (pH 8.0) using a 10 kDa molecular weight cutoff (MWCO) spin filter.
-
Add MS-grade Trypsin at an enzyme-to-protein ratio of 1:50 (w/w) [1].
-
Incubate at 37°C for 12-16 hours.
-
Quench the digestion by adding Formic Acid (FA) to a final concentration of 1% (v/v). This drops the pH below 3, irreversibly inactivating the trypsin and preventing over-digestion [1].
Step 3: UHPLC-MS/MS Analysis Causality: Chromatographic separation isolates peptides based on hydrophobicity, feeding them sequentially into the mass spectrometer for high-resolution fragmentation.
-
Inject 1-2 µg of the digested sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Run a linear gradient from 5% to 40% Mobile Phase B (0.1% FA in Acetonitrile) over 60 minutes.
-
Operate the mass spectrometer (Orbitrap or Q-TOF) in Data-Dependent Acquisition (DDA) mode. Ensure high mass accuracy (<5 ppm) for the MS1 precursor scans [5].
Step 4: Algorithmic Data Analysis and Site Confirmation Causality: Unambiguously localizing the AP-TEG moiety requires matching theoretical fragmentation patterns against empirical data.
-
Process raw data using proteomics software (e.g., Mascot, Sequest, or BioConfirm) [5].
-
Set a variable modification of +189.132 Da on Aspartate (D), Glutamate (E), and the protein C-terminus.
-
Self-Validation Check: The software must identify high-quality MS/MS spectra where the b and y fragment ions flanking the modified residue explicitly exhibit the +189.132 Da mass shift. If the shift is only seen on the precursor ion but not the fragment ions, the site cannot be confidently assigned [5].
Algorithmic Decision Making for Method Selection
While bottom-up LC-MS/MS is the definitive method, project phase and analytical goals should dictate the modality. Use the following decision matrix to optimize resource allocation and ensure the selected method aligns with your validation requirements.
Decision tree for selecting the optimal analytical method for AP-TEG conjugation validation.
References
Aminopropyl Triethylene Glycol: A High-Purity Alternative to Polydisperse Short-Chain PEGs for Biomolecule Modification
A Technical Guide for Researchers in Drug Development and Bioconjugation
Executive Summary
The modification of therapeutic biomolecules with polyethylene glycol (PEG), or PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. While long-chain PEGs have been successful in extending the in-vivo half-life of protein drugs, short-chain PEGs are often employed as linkers in applications such as antibody-drug conjugates (ADCs) or for subtle modifications of smaller biologics. However, conventional short-chain PEGs are typically polydisperse, meaning they consist of a mixture of molecules with varying chain lengths. This heterogeneity can lead to a lack of batch-to-batch consistency and a poorly defined final product.
This guide introduces Aminopropyl Triethylene Glycol (APTEG) as a monodisperse alternative to traditional short-chain PEGs. APTEG is a discrete molecule with a defined chain length of three ethylene glycol units and a terminal primary amine, which serves as a versatile handle for conjugation. We present a comparative analysis of APTEG and polydisperse short-chain PEGs, supported by established principles of polymer chemistry and bioconjugation. Furthermore, we provide detailed experimental protocols for the conjugation and characterization of APTEG-modified proteins, offering a practical framework for researchers to evaluate this promising alternative in their own laboratories.
The Challenge of Short-Chain PEGylation: The Problem of Polydispersity
Short-chain PEG linkers are integral to modern biotherapeutics, where they can enhance solubility, act as spacers, and improve stability.[][2] However, the use of polydisperse short-chain PEGs introduces significant challenges:
-
Heterogeneity of the Final Conjugate: The conjugation of a polydisperse PEG mixture to a biomolecule results in a heterogeneous population of final products, each with a slightly different mass and potentially different physicochemical properties. This complicates characterization and regulatory approval.[3][4]
-
Lack of Reproducibility: The batch-to-batch variability of polydisperse PEGs can lead to inconsistent conjugation outcomes, affecting the reliability of research and manufacturing processes.[5][6]
-
Analytical Complexity: The characterization of polydisperse PEG conjugates is challenging, often requiring a suite of analytical techniques to determine the average degree of PEGylation and the distribution of PEG chain lengths.[4][7]
-
Potential for Unwanted Immunogenicity: While PEG is generally considered to have low immunogenicity, the presence of anti-PEG antibodies in a significant portion of the population is a growing concern. The heterogeneity of polydisperse PEGs could contribute to this immunogenic potential.[8]
The limitations of polydisperse PEGs have driven the search for well-defined, monodisperse alternatives that can provide the benefits of PEGylation with greater precision and control.[3][9]
Aminopropyl Triethylene Glycol (APTEG): A Monodisperse Solution
Aminopropyl triethylene glycol (APTEG) is a molecule with the precise chemical structure of a triethylene glycol chain terminated with a primary amine. This makes it a discrete, monodisperse compound, not a polymer mixture.[10]
Key Features of APTEG:
-
Monodispersity: As a single, pure compound, APTEG eliminates the issue of polydispersity, leading to the formation of a homogeneous, well-defined bioconjugate.[5][6]
-
Hydrophilicity: The triethylene glycol backbone is highly hydrophilic, which can enhance the aqueous solubility of the modified biomolecule.[2][11]
-
Reactive Handle: The terminal primary amine provides a versatile point of attachment for a wide range of amine-reactive chemistries, most commonly through the formation of stable amide bonds with N-hydroxysuccinimide (NHS) esters.[12][13]
-
Defined Spacer Length: The fixed length of the triethylene glycol chain provides a precise spacer arm, which can be advantageous in applications where the distance between the biomolecule and a conjugated payload is critical.
The use of a monodisperse linker like APTEG offers the potential for greater control over the final product's properties, leading to improved consistency, easier characterization, and a more predictable in-vivo performance.
Comparative Analysis: APTEG vs. Polydisperse Short-Chain PEG
The decision to use a monodisperse linker like APTEG over a traditional polydisperse short-chain PEG can have significant implications for the final bioconjugate. The following table summarizes the key differences based on their fundamental properties.
| Feature | Aminopropyl Triethylene Glycol (APTEG) | Polydisperse Short-Chain mPEG | Rationale and Implications |
| Composition | Monodisperse (single molecular entity) | Polydisperse (mixture of different chain lengths) | APTEG leads to a homogeneous final product, simplifying analysis and ensuring batch-to-batch consistency.[5][6] |
| Molecular Weight | Precise (163.22 g/mol ) | Average molecular weight with a distribution | The defined molecular weight of APTEG allows for precise characterization of the conjugate by mass spectrometry.[3][4] |
| Conjugation Product | Homogeneous | Heterogeneous | Homogeneity is a critical quality attribute for therapeutic biomolecules, facilitating regulatory approval.[14] |
| Reproducibility | High | Variable | The use of a pure, single compound ensures high reproducibility in conjugation reactions.[3][5] |
| Steric Hindrance | Uniform and predictable | Variable and less predictable | The defined length of APTEG provides a consistent spacer, which can be crucial for maintaining the biological activity of the conjugated molecule.[15] |
| Hydrophilicity | High and uniform | High but averaged over the mixture | Both are hydrophilic, but the uniform nature of APTEG provides a more consistent hydrophilic shell around the biomolecule.[2][11] |
Experimental Workflows: From Conjugation to Characterization
To facilitate the evaluation of APTEG as a PEG alternative, we provide detailed protocols for the conjugation of an amine-reactive linker to a model protein and its subsequent characterization. These protocols are designed to be self-validating, with clear steps for assessing the success of each stage.
Experimental Design: A Comparative Approach
The following workflow outlines a comparative study to directly assess the impact of using a monodisperse linker (represented by an activated APTEG derivative) versus a polydisperse short-chain PEG.
Caption: Comparative experimental workflow for evaluating APTEG and polydisperse short-chain PEG.
Protocol 1: Protein Conjugation with an Amine-Reactive Linker
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated linker to the primary amines (lysine residues and N-terminus) of a model protein. This method is applicable to both an activated APTEG (which can be synthesized or sourced with an NHS ester group) and a commercially available mPEG-NHS ester.
Materials:
-
Model Protein (e.g., Lysozyme)
-
Amine-reactive linker (e.g., APTEG-NHS ester or mPEG(4)-NHS ester)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
Dissolve the model protein in conjugation buffer to a final concentration of 2-5 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer using a desalting column or dialysis.
-
-
Linker Preparation:
-
Immediately before use, dissolve the amine-reactive linker in anhydrous DMSO to a concentration of 10-20 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[16]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM Tris.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Purify the protein-linker conjugate from excess linker and reaction byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the protein peak.
-
Protocol 2: Characterization of the Protein-Linker Conjugate
The following characterization steps are crucial for confirming the successful conjugation and assessing the properties of the modified protein.
1. SDS-PAGE Analysis:
-
Purpose: To visualize the increase in molecular weight upon conjugation.
-
Procedure:
-
Run samples of the unmodified protein and the purified conjugate on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue or a similar protein stain.
-
-
Expected Outcome: The conjugated protein should exhibit a higher apparent molecular weight compared to the unmodified protein. For the APTEG conjugate, a single, sharp band is expected, while the polydisperse PEG conjugate may appear as a broader band or a series of closely spaced bands.
2. Mass Spectrometry (MS):
-
Purpose: To determine the precise mass of the conjugate and the degree of labeling.
-
Procedure:
-
Analyze the unmodified protein and the purified conjugate by ESI-MS or MALDI-TOF MS.
-
-
Expected Outcome:
-
APTEG Conjugate: A series of peaks corresponding to the protein with one, two, three, etc., attached APTEG molecules will be observed. The mass difference between the peaks will correspond to the exact mass of the APTEG linker.
-
Polydisperse PEG Conjugate: A more complex spectrum with broader peaks will be observed, reflecting the distribution of PEG chain lengths in the starting material. This makes it difficult to resolve species with different numbers of attached PEG chains.[4]
-
3. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
Purpose: To determine the hydrodynamic radius (Rh) and assess aggregation.
-
Procedure:
-
Analyze the purified conjugate using an SEC system coupled to a MALS detector.
-
-
Expected Outcome: An increase in the hydrodynamic radius of the conjugated protein compared to the unmodified protein. The monodisperse APTEG conjugate is expected to have a more uniform and narrowly distributed Rh compared to the polydisperse PEG conjugate.
4. Biological Activity Assay:
-
Purpose: To determine if the modification has affected the biological function of the protein.
-
Procedure:
-
Perform a relevant activity assay for the model protein (e.g., an enzymatic activity assay for lysozyme).
-
-
Expected Outcome: Ideally, the biological activity of the conjugated protein should be retained. A comparison between the APTEG and polydisperse PEG conjugates can reveal differences in steric hindrance at the active site.
The Case for Monodispersity in Short-Chain Modifications
The choice of a linker for biomolecule modification is a critical decision that can impact the entire development process, from initial research to clinical application. While polydisperse PEGs have been widely used, the inherent challenges of heterogeneity and lack of reproducibility are significant hurdles.
Aminopropyl triethylene glycol (APTEG) represents a paradigm shift towards the use of discrete, well-defined molecules for short-chain modifications. The adoption of monodisperse linkers like APTEG can lead to:
-
More Consistent and Predictable Outcomes: The use of a pure compound ensures that every conjugation reaction yields a product with the same, well-defined properties.
-
Simplified Analytical Characterization: The homogeneity of the final product simplifies the analytical workflow, making it easier to characterize and release batches.[4][7]
-
Improved Regulatory Profile: A well-defined, homogeneous product is generally viewed more favorably by regulatory agencies.
-
Fine-Tuning of Properties: The precise length of APTEG allows for a more rational design of bioconjugates, where the spacer length can be optimized for a specific application.
As the field of biotherapeutics moves towards more complex and precisely engineered molecules, the adoption of monodisperse linkers like APTEG will be crucial for ensuring the quality, consistency, and efficacy of the next generation of life-saving drugs.
References
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Pharma Focus America. (2025, May 19). Analytical Techniques for Antibody-Drug Conjugates: Delivering Clarity and Confidence to Cancer Therapeutics. Retrieved from [Link]
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AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]
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Pharma Focus America. (2025, May 19). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
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A Comparative Guide to the CO2 Capture Efficiency of Amine-Functionalized Glycols
The imperative to mitigate rising atmospheric CO2 levels has catalyzed extensive research into advanced carbon capture technologies. Among the most promising approaches is the use of amine-based solvents, which can chemically absorb CO2 from flue gas streams. While aqueous amine solutions, such as monoethanolamine (MEA), are the current industry standard, they suffer from significant drawbacks, including high energy requirements for regeneration, solvent degradation, and equipment corrosion.[1][2]
A compelling alternative lies in the use of non-aqueous amine-functionalized glycol solvents. These systems, which combine the reactive capacity of amines with the unique physicochemical properties of glycols, offer the potential for enhanced CO2 capture performance with a lower energy penalty. This guide provides a comprehensive comparison of the CO2 capture efficiency of different amine-functionalized glycols, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals seeking to navigate this innovative field.
The Rationale for Amine-Functionalized Glycols in CO2 Capture
The strategic advantage of using glycols as a solvent for amine-based CO2 capture stems from their distinct properties compared to water. Glycols, such as ethylene glycol (EG), diethylene glycol (DEG), and polyethylene glycol (PEG), are characterized by lower vapor pressures and higher boiling points. This translates to reduced solvent loss during the high-temperature regeneration step, a significant operational and economic challenge in aqueous amine systems.[3] Furthermore, the molecular structure of glycols can influence the reaction mechanism between the amine and CO2, potentially leading to the formation of less stable carbamates and carbonates, which in turn lowers the energy required for desorption.[4][5]
The choice of both the amine and the glycol component is critical in designing an effective CO2 capture solvent. Primary and secondary amines, like MEA and diethanolamine (DEA), are highly reactive and form stable carbamates with CO2.[6] Tertiary amines, such as methyldiethanolamine (MDEA), exhibit lower reaction rates but can offer higher CO2 loading capacities and lower heats of reaction.[7] The glycol backbone itself can be functionalized with amine groups, creating a single molecule with both capturing and favorable solvent properties.
Comparative Performance of Amine-Functionalized Glycol Systems
The efficacy of an amine-functionalized glycol solvent is determined by a combination of factors, including its CO2 absorption capacity, absorption rate, cyclic capacity, and regeneration efficiency. The following sections present a comparative analysis of different systems based on available experimental data.
CO2 Absorption Capacity and Kinetics
The CO2 absorption capacity is a measure of the amount of CO2 that can be captured per unit of solvent. This is often expressed as moles of CO2 per mole of amine or moles of CO2 per mole of solvent. The kinetics of absorption, or the absorption rate, is equally important as it dictates the size of the absorber column required in an industrial setting.
| Solvent System | Amine Concentration (wt%) | CO2 Loading (mol CO2/mol amine) | Temperature (°C) | Pressure (kPa) | Reference |
| 30% MEA in Water (Baseline) | 30 | ~0.5 | 40 | 15 | [8] |
| 30% MEA in Ethylene Glycol/1-Propanol | 30 | Not specified, but higher efficiency | 20 | 15% CO2 | [9] |
| TBAE in Ethylene Glycol | 30 | ~1.0 | 40 | 1 atm | [4] |
| DGA in PEG200 | 3 mol/L | 0.438 (cyclic capacity) | 40 (absorption) | Not specified | [3] |
| 1,3-Propanediamine in Ethylene Glycol (1:1 molar) | - | 0.98 | Not specified | Not specified | [10] |
| TBAB/MDEA (DES) | - | 0.29 (mol CO2/mol solvent) | 30 | 1000 | [11] |
Table 1: Comparative CO2 absorption capacities of various amine-functionalized glycol systems.
As indicated in Table 1, non-aqueous amine-glycol systems can exhibit significantly higher CO2 loading capacities compared to the benchmark aqueous MEA solution. For instance, a solution of the hindered amine 2-[(1,1-dimethylethyl)amino]ethanol (TBAE) in ethylene glycol demonstrated a CO2 loading of approximately 1.0 mol CO2/mol amine.[4] This is double the theoretical maximum of 0.5 mol CO2/mol amine for primary amines in aqueous solutions under certain conditions.[12] The enhanced capacity is attributed to a different reaction mechanism in the non-aqueous environment.
Regeneration Efficiency and Energy Consumption
A key driver for exploring amine-functionalized glycols is the potential for reduced energy consumption during solvent regeneration. The heat of absorption, which is the energy released during the CO2 capture reaction, is a good indicator of the energy required for the reverse reaction (desorption).
| Solvent System | Regeneration Temperature (°C) | Regeneration Efficiency (%) | Notes | Reference |
| 30% MEA in Water | 100-120 | ~90 | High energy consumption | [10] |
| MEA in DEGMEE | Not specified | Good cyclic capacities | 78% reduction in energy consumption vs. aq. MEA | [9] |
| DGA in PEG200 | Not specified | 94.6 | High cyclic capacity | [3] |
| TBAE in Ethylene Glycol | 80 | Effective desorption | Characterized by NMR and FTIR | [4] |
| 2-mIm in Ethylene Glycol | <100 | Excellent cyclic regeneration | Desorption heat < 30 kJ/mol | [13] |
Table 2: Comparison of regeneration performance for different amine-functionalized glycol solvents.
Studies have shown that non-aqueous amine-glycol systems can significantly lower the energy penalty. For example, solutions of MEA in diethylene glycol monoethyl ether (DEGMEE) were found to reduce the energy consumption for regeneration by as much as 78% compared to the traditional 30 wt% aqueous MEA solution.[9] This is largely due to the lower heat capacity of the organic solvent and potentially a lower heat of reaction. Similarly, a mixed solution of 2-methylimidazole (2-mIm) and ethylene glycol exhibited a low desorption heat of less than 30 kJ/mol, indicating a less energy-intensive regeneration process.[13]
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and comparability of data, standardized experimental protocols are essential. This section outlines the methodologies for key experiments in evaluating the performance of amine-functionalized glycol solvents.
Synthesis of Amine-Functionalized Glycols
While some systems involve simply dissolving a commercially available amine in a glycol solvent, others require the synthesis of a glycol molecule functionalized with amine groups. A general procedure for amine functionalization of a glycol could involve:
-
Activation of the Glycol: The terminal hydroxyl groups of the glycol (e.g., polyethylene glycol) are first activated to create a good leaving group. This can be achieved through reactions like tosylation or mesylation.
-
Amination: The activated glycol is then reacted with an excess of the desired amine (e.g., ethylenediamine, diethylenetriamine) in a suitable solvent. The amine displaces the leaving group via a nucleophilic substitution reaction.
-
Purification: The resulting amine-functionalized glycol is purified to remove unreacted starting materials and byproducts. This can be achieved through techniques such as precipitation, dialysis, or chromatography.
CO2 Absorption/Desorption Measurement
A common laboratory setup for measuring CO2 absorption and desorption is a gas scrubbing bottle or a stirred-cell reactor.
Experimental Workflow for CO2 Absorption/Desorption:
Caption: A generalized workflow for determining the CO2 absorption and desorption characteristics of amine-functionalized glycol solvents.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare a known concentration of the amine-functionalized glycol solvent by weight or volume.
-
Absorption:
-
Place a measured volume of the solvent in a gas scrubbing bottle or stirred-cell reactor maintained at a constant temperature (e.g., 40°C).[4]
-
Bubble a gas mixture with a known CO2 concentration (e.g., 15% CO2 in N2) through the solvent at a constant flow rate.[9]
-
Monitor the CO2 concentration in the outlet gas stream using a gas analyzer or measure the weight gain of the solvent over time to determine the amount of CO2 absorbed.[4]
-
-
Desorption:
-
Once the solvent is saturated with CO2, stop the CO2 gas flow.
-
Heat the solvent to the desired regeneration temperature (e.g., 80-120°C).[4][10]
-
Purge the solvent with an inert gas, such as nitrogen, to help strip the released CO2.
-
Quantify the amount of desorbed CO2 by passing the outlet gas through a CO2 analyzer or a trapping solution.
-
-
Data Analysis:
-
Calculate the CO2 loading in mol CO2/mol amine or mol CO2/mol solvent.
-
Determine the absorption rate from the initial slope of the absorption curve.
-
Calculate the cyclic capacity by subtracting the CO2 loading of the regenerated solvent from the CO2 loading of the saturated solvent.
-
Calculate the regeneration efficiency as the percentage of absorbed CO2 that is released during desorption.
-
Determination of CO2 Loading by Titration
A direct and accurate method for determining the CO2 loading in an amine solution is through titration.[14]
Protocol for CO2 Loading Titration:
-
Sample Preparation: Take a precise weight of the CO2-loaded amine-glycol sample and dilute it with deionized water.
-
Carbonate Precipitation: Add an excess of a barium chloride (BaCl2) solution to precipitate the dissolved carbonate and bicarbonate as barium carbonate (BaCO3).
-
Titration: Titrate the remaining unreacted amine with a standardized solution of hydrochloric acid (HCl) using a suitable indicator or a pH meter to determine the endpoint.
-
Calculation: The CO2 loading can be calculated based on the amount of amine that reacted with CO2, which is the difference between the initial amine concentration and the unreacted amine concentration determined by titration.
Mechanistic Insights and the Role of the Glycol
The chemical reactions governing CO2 capture in amine-functionalized glycols differ from those in aqueous systems. In the absence of water, the primary reaction between a primary or secondary amine and CO2 leads to the formation of a carbamate.[6]
CO2 Reaction with Primary/Secondary Amines (Non-Aqueous): 2 R2NH + CO2 ⇌ R2NCOO- + R2NH2+
In the presence of a glycol (ROH), the reaction can proceed differently, with the glycol potentially participating in the reaction to form a carbonate species.[4]
Proposed CO2 Reaction in Amine-Glycol System:
Caption: Potential reaction pathways for CO2 in an amine-glycol solvent.
The glycol's hydroxyl groups can act as proton acceptors, influencing the reaction equilibrium and the stability of the resulting products. The formation of less stable alkyl carbonate species, as opposed to the more stable carbamates, is a key factor in reducing the energy required for regeneration.[4] The viscosity of the glycol also plays a crucial role; while higher viscosity can hinder mass transfer and slow down absorption kinetics, the addition of certain glycols can also reduce the viscosity of the CO2-loaded amine solution compared to other organic solvents.[1]
Future Outlook and Conclusion
Amine-functionalized glycols represent a promising class of solvents for CO2 capture, offering the potential for higher efficiency and lower energy consumption compared to conventional aqueous amine systems. The versatility in the choice of both the amine and the glycol allows for the fine-tuning of the solvent's properties to achieve optimal performance.
Future research should focus on:
-
Novel Amine-Glycol Structures: The synthesis and evaluation of novel molecules where the amine and glycol functionalities are integrated in a way that optimizes both CO2 capacity and regeneration energy.
-
Long-Term Stability: Assessing the long-term chemical and thermal stability of these solvents under cyclic absorption-desorption conditions is crucial for their industrial applicability.[15]
-
Process Modeling and Scale-Up: Developing accurate thermodynamic and kinetic models to simulate the performance of these solvents in industrial-scale processes will be essential for their commercialization.
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Shiflett, M. B. et al. (2025). Thermophysical properties and CO2 absorption studies of the amine functionalized [Amim][Tf2N] and the non-functionalized counterpart [bmim][Tf2N] ionic liquids. ResearchGate. [Link]
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Aroua, M. K. et al. (n.d.). CO2 absorption/desorption in aqueous single and novel hybrid solvents of glycerol and monoethanolamine in a pilot. SciSpace. [Link]
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Lee, J. S. et al. (2014). Ionic Liquid–Glycol Mixtures for Direct Air Capture of CO2: Decreased Viscosity and Mitigation of Evaporation Via Encapsulation. ACS Sustainable Chemistry & Engineering, 2(7), 1845–1852. [Link]
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Ma'mun, S. et al. (2018). Amine-based carbon dioxide absorption: evaluation of kinetic and mass transfer parameters. Journal of Mechanical Engineering and Sciences, 12(4), 4088-4097. [Link]
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Ma'mun, S. et al. (2018). Amine-based carbon dioxide absorption: evaluation of kinetic and mass transfer parameters. SciSpace. [Link]
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Mhatre, N. B. (n.d.). CO2 Capture Kinetics with Amine Blends. Scribd. [Link]
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Safety Operating Guide
Aminopropyl Triethylene Glycol proper disposal procedures
Aminopropyl Triethylene Glycol (APTEG) Proper Disposal Procedures: A Comprehensive Guide for Laboratories
Aminopropyl Triethylene Glycol (APTEG)—also referred to as PEG3-amine or 2-[2-(3-aminopropoxy)ethoxy]ethanol—is an essential bifunctional linker utilized extensively in bioconjugation, PROTAC (Proteolysis Targeting Chimera) synthesis, and nanoparticle functionalization. While its hydrophilic polyethylene glycol (PEG) backbone and reactive primary amine group make it highly valuable for drug development, these exact structural features dictate stringent disposal and safety protocols.
As a basic, water-soluble amine, APTEG poses specific environmental and occupational hazards, including skin corrosion and severe eye irritation. Improper disposal—such as drain flushing or mixing with incompatible reagents—can lead to exothermic reactions, laboratory contamination, and regulatory violations. This guide outlines the self-validating standard operating procedures (SOPs) for the safe handling, segregation, and disposal of APTEG waste.
Physicochemical Properties & Hazard Causality
Understanding the molecular behavior of APTEG is critical for establishing safe disposal workflows. The table below summarizes its key quantitative properties and the mechanistic rationale for its hazard classifications.
| Property / Feature | Value / Description | Mechanistic Causality & Disposal Implication |
| Molecular Weight | 163.22 g/mol | Small, highly mobile molecule; easily penetrates porous surfaces during spills. |
| Density & BP | 1.05 g/mL; ~284 °C | Denser than water and non-volatile at room temp; spill residues persist if not chemically cleaned. |
| Hazard Statements | H314 (Skin burns), H318 (Eye damage) | The primary amine acts as a strong Lewis base, causing alkaline hydrolysis of lipids in tissues . |
| Solubility | Miscible in water, EtOH, DCM | PEG backbone enables broad solubility. Never dispose down the drain due to aquatic persistence. |
| Incompatibilities | Strong acids, strong oxidizers | Mixing with acids causes rapid exothermic neutralization. Oxidizers degrade PEG ether linkages. |
Waste Segregation & Compatibility Matrix
Trustworthy protocols rely on strict waste segregation. APTEG must be categorized based on its solvent environment and reaction state to prevent dangerous cross-reactions in waste carboys.
-
Non-Halogenated Basic Organic Waste: Pure APTEG, or APTEG dissolved in non-halogenated solvents (e.g., Methanol, Ethanol, Acetonitrile), must be routed to the basic non-halogenated organic waste stream.
-
Halogenated Organic Waste: If APTEG is used in a bioconjugation reaction involving Dichloromethane (DCM) or Chloroform, the entire mixture must be disposed of as halogenated waste.
-
Aqueous Waste: Aqueous solutions containing APTEG must be collected in dedicated aqueous basic waste containers. Do not neutralize with strong acids prior to disposal unless performing a validated, temperature-controlled quenching protocol, as the exothermic reaction can rupture the container .
Standard Operating Procedures (SOPs) for Disposal
Protocol A: Routine Liquid Waste Disposal
-
Verify Compatibility: Ensure the receiving waste container is designated for "Basic Organic Waste" (or Halogenated, if applicable) and contains no strong oxidizers (e.g., nitric acid, peroxides).
-
Transfer: In a certified chemical fume hood, slowly pour the APTEG liquid waste into the designated high-density polyethylene (HDPE) waste container using a funnel.
-
Rinse: Rinse the original reaction vessel with a compatible solvent (e.g., ethanol) and add the rinsate to the waste container to ensure no residual amine is left behind.
-
Seal and Label: Cap the waste container tightly. Update the hazardous waste tag immediately, explicitly listing "Aminopropyl Triethylene Glycol" and its approximate concentration.
Protocol B: Solid Waste Disposal (Consumables & PPE)
-
Collect: Place all APTEG-contaminated pipette tips, Eppendorf tubes, and gloves into a puncture-resistant, leak-proof solid hazardous waste bin.
-
Isolate: Do not mix this waste with general biohazard waste unless the APTEG was directly conjugated to a biological agent. If mixed with biologicals, the waste must undergo chemical decontamination (e.g., 10% bleach) prior to disposal, as autoclaving volatile organics is strictly prohibited and can cause hazardous vapor release .
-
Label: Mark the bin as "Solid Hazardous Waste - Contaminated with Basic Amines."
Protocol C: Spill Response & Decontamination A self-validating safety system requires immediate, structured action during spills to prevent vapor inhalation and surface damage.
-
Evacuate and Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity.
-
PPE Up: Don heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles.
-
Contain and Absorb: Surround the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial chemical spill pad. Do not use combustible materials like sawdust , as the basic amine can react unpredictably with organic particulates .
-
Collect: Use a non-sparking plastic scoop to transfer the saturated absorbent into a heavy-duty plastic bag or a rigid HDPE container.
-
Decontaminate: Wash the spill surface thoroughly with water and a mild detergent. Collect the wash water using absorbent pads and add them to the solid waste container.
-
Dispose: Seal the container, label it as "Hazardous Spill Cleanup - APTEG," and arrange for pickup by a licensed hazardous waste vendor.
Mechanistic Workflow for APTEG Waste Management
The following diagram illustrates the logical decision-making process for routing APTEG waste, ensuring compliance and safety at every step.
Figure 1: Decision tree for the segregation, decontamination, and disposal of APTEG waste.
Regulatory Compliance & Logistics
Under the Resource Conservation and Recovery Act (RCRA) and equivalent international environmental frameworks, APTEG is classified as a hazardous chemical waste due to its corrosivity and toxicity profiles.
-
Storage Limits: Satellite accumulation areas (SAAs) in the laboratory must not store more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. Waste must be transferred to a central accumulation area within 3 days of reaching this limit.
-
Vendor Handoff: Only utilize certified hazardous waste management companies. Ensure that the chemical profile provided to the vendor explicitly states the presence of PEG-amines to prevent downstream mixing with incompatible acidic waste streams.
References
Personal protective equipment for handling Aminopropyl Triethylene Glycol
Handling Aminopropyl Triethylene Glycol (commonly referred to as Amino-PEG3-alcohol or NH2-PEG3-OH) requires a rigorous understanding of both its chemical reactivity and its operational context. As a critical heterobifunctional linker utilized in PROTAC synthesis, Antibody-Drug Conjugates (ADCs), and advanced bioconjugation, its safe handling is paramount[1],[2].
This guide provides a causality-driven, self-validating framework for laboratory safety, bioconjugation protocols, and disposal operations.
Hazard Assessment & Causality
While the polyethylene glycol (PEG) backbone of Aminopropyl Triethylene Glycol is generally non-toxic and biocompatible, the terminal functional groups and the operational context introduce specific hazards:
-
Nucleophilic Alkalinity: The primary amine (-NH2) is slightly basic and highly reactive[1]. Direct dermal or ocular exposure can disrupt lipid bilayers, leading to mild to moderate irritation.
-
Solvent Synergy Risk (The "Trojan Horse" Effect): APTEG is highly miscible in water and penetrating organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). If a spill occurs during bioconjugation, the solvent acts as a carrier, rapidly transporting the chemical—and any highly toxic conjugated payloads (e.g., cytotoxic ADC warheads)—directly through the skin barrier.
-
Hygroscopic Degradation: The molecule absorbs atmospheric moisture. While not a direct safety hazard, moisture degrades the chemical's reactivity and ruins subsequent bioconjugation yields. It must be stored at -20°C under an inert atmosphere[1].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks associated with both the linker and its conjugation solvents, the following PPE system is required. Do not deviate from these specifications when handling APTEG in solution.
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Nitrile Gloves (≥0.11 mm thickness) | Protects against the mild alkalinity of the primary amine. Nitrile provides a superior chemical barrier against polar aprotic solvents (DMF/DMSO) commonly used during APTEG conjugation. |
| Eye Protection | Chemical Safety Goggles | Prevents ocular irritation from accidental splashes of the basic amine or associated volatile organic solvents. |
| Body Protection | Flame-Retardant Lab Coat | Provides a physical barrier against spills. Flame retardance is required due to the flammability of the organic solvents used to dissolve the linker. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | The inhalation hazard of the viscous PEG itself is low; however, aerosolized droplets or volatile reaction solvents (DCM) require active, continuous ventilation. |
Operational Plan: Anhydrous Bioconjugation Protocol
APTEG is most commonly used to form stable amide bonds with NHS-ester functionalized payloads[2],[3]. The following step-by-step methodology ensures both high-yield conjugation and operational safety.
Step 1: Atmospheric Control & Solvation
-
Action: Purge a dry reaction vial with Argon or N2. Dissolve the NHS-ester payload in anhydrous DMF or DCM.
-
Expert Insight: Ensure the solvent is strictly anhydrous (stored over molecular sieves). Even trace moisture will rapidly hydrolyze the electrophilic NHS ester back into a non-reactive carboxylic acid, drastically reducing your conjugation yield[2].
Step 2: Nucleophilic Addition
-
Action: Add 1.2 to 1.5 molar equivalents of APTEG to the solution[2].
-
Expert Insight: The slight molar excess of APTEG drives the reaction to completion. If the APTEG is supplied as a hydrochloride salt, add 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to deprotonate the amine, restoring its nucleophilicity.
Step 3: Incubation & Kinetics
-
Action: Stir the reaction continuously at room temperature for 2–4 hours, or overnight at 4°C[2].
-
Expert Insight: Avoid excessive heat, which can promote side reactions or degradation of sensitive biological payloads.
Step 4: Self-Validation (In-Process Control)
-
Action: Withdraw a 1 µL aliquot and analyze via LC-MS or TLC.
-
Validation Check: The protocol validates itself when the peak corresponding to the starting NHS-ester disappears, replaced by a new peak representing the target mass (Payload Mass + APTEG Mass - NHS Leaving Group Mass).
Step 5: Quenching & Purification
-
Action: Add a quenching solution (e.g., 50 mM Tris buffer or ethanolamine) to scavenge any unreacted NHS esters[2]. Purify the resulting conjugate via preparative HPLC.
Caption: Workflow of APTEG bioconjugation with an NHS-ester, highlighting the causality of anhydrous conditions.
Spill Response & Waste Disposal Plan
Because APTEG is frequently handled alongside highly potent active pharmaceutical ingredients (APIs), spill response must account for the combined toxicity of the mixture.
Immediate Spill Response:
-
Assess & Isolate: Identify the volume and the solvent. If the spill involves a highly toxic payload (e.g., PROTAC ligands or cytotoxins), evacuate the immediate bench area.
-
Containment: Do not use water, as it will spread the miscible PEG and organic solvents. Apply an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized chemical spill pads) directly to the liquid.
-
Collection: Using non-sparking tools, sweep the saturated absorbent into a heavy-duty, sealable polyethylene bag or rigid chemical waste container.
-
Decontamination: Wash the affected surface with a mild detergent and water only after all bulk liquid has been absorbed and removed.
Waste Disposal Protocol:
-
Liquid Waste: APTEG and its organic solvents must NEVER be disposed of via the sink. Collect all liquid waste in clearly labeled, sealable chemical waste containers. Segregate into "Halogenated" (if DCM was used) or "Non-Halogenated" (if DMF/DMSO was used) waste streams.
-
Solid Waste: Gloves, empty vials, and absorbent materials from spills must be placed in solid chemical waste bins designated for high-temperature incineration.
Caption: Decision matrix and workflow for chemical spill response involving APTEG and penetrating solvents.
References
-
Amino PEG, PEG Amine, PEG-NH2, ADC Linkers , AxisPharm,[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
